Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate: Structural Dynamics, Synthesis, and Applications
As a Senior Application Scientist, I approach the synthesis and utilization of heterocyclic scaffolds not merely as a sequence of reactions, but as a highly orchestrated manipulation of molecular properties. Ethyl 4,6-di...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the synthesis and utilization of heterocyclic scaffolds not merely as a sequence of reactions, but as a highly orchestrated manipulation of molecular properties. Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 4,6-dimethylcoumarin-3-carboxylate) is a prime example of a highly functionalized chromene derivative. Its unique structural arrangement—featuring a conjugated coumarin core, sterically shielding methyl groups, and a versatile carboxylate ester—makes it a critical precursor in medicinal chemistry and advanced organic synthesis.
This technical guide deconstructs the physicochemical properties, mechanistic synthesis, and field-proven experimental workflows associated with this compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling and Structural Dynamics
The rational design of biologically active molecules requires a deep understanding of their baseline physicochemical properties. Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate features a rigid bicyclic chromene backbone. The methyl groups at the C4 and C6 positions serve a dual purpose: they increase the overall lipophilicity of the molecule (enhancing membrane permeability) and provide steric bulk that can dictate the stereoselectivity of downstream nucleophilic additions.
The table below synthesizes the core quantitative data critical for analytical validation and pharmacokinetic modeling.
Property
Value
Clinical/Chemical Significance
CAS Number
25937-10-4
Unique identifier for chemical inventory and regulatory tracking [1[1]].
Molecular Formula
C₁₄H₁₄O₄
Defines the chromene core plus aliphatic substituents [2[2]].
Molecular Weight
246.26 g/mol
Optimal size for small-molecule drug design (Lipinski's Rule of 5 compliant) [2[2]].
Exact Mass
246.089 g/mol
Critical target value for high-resolution mass spectrometry (HRMS) validation [2[2]].
Polar Surface Area (PSA)
56.51 Ų
Indicates excellent cellular permeability; well below the 140 Ų limit [2[2]].
LogP (Partition Coefficient)
2.5865
Moderate lipophilicity; ideal for oral bioavailability and membrane crossing [2[2]].
Mechanistic Synthesis: Causality and Design
While broad literature often generalizes coumarin synthesis via the condensation of salicylaldehydes with ethyl acetoacetate [2[2]], achieving the specific 4,6-dimethyl and 3-carboxylate substitution pattern necessitates a more precise selection of precursors. The most robust method is a modified Knoevenagel-Pechmann condensation utilizing 2-hydroxy-5-methylacetophenone and diethyl malonate .
The reaction is driven by basic catalysis (typically piperidine). Piperidine deprotonates the active methylene of diethyl malonate, forming a highly nucleophilic enolate. This enolate attacks the electrophilic ketone carbon of the acetophenone. Subsequent dehydration yields a Knoevenagel adduct. Finally, an intramolecular transesterification (lactonization) occurs between the phenolic hydroxyl group and one of the ester groups, expelling ethanol and closing the pyran ring.
Figure 1: Mechanistic pathway for the synthesis of the coumarin derivative.
Self-Validating Experimental Protocol
To ensure high yields (which can range from 25% to 99% depending on strict adherence to conditions [2[2]]), the following protocol is designed as a self-validating system. Every step includes a thermodynamic or kinetic rationale to guarantee reproducibility.
Objective: High-yield synthesis via base-catalyzed condensation and targeted lactonization.
Materials:
2-Hydroxy-5-methylacetophenone (10.0 mmol)
Diethyl malonate (12.0 mmol, 1.2 eq)
Piperidine (1.0 mmol, 0.1 eq)
Absolute ethanol (20 mL)
1M HCl (ice-cold, 50 mL)
Step-by-Step Methodology:
Initiation: Dissolve 2-hydroxy-5-methylacetophenone and diethyl malonate in absolute ethanol in a round-bottom flask.
Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the enolate formation while providing an optimal reflux temperature (78°C) that prevents thermal degradation of the starting materials.
Catalysis: Add piperidine dropwise to the stirring solution.
Causality: Piperidine acts as a targeted organocatalyst. Its pKa is perfectly tuned to deprotonate the active methylene of diethyl malonate without causing unwanted side reactions (like ester hydrolysis) that stronger bases (e.g., NaOH) might trigger.
Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).
Causality: Continuous heat drives the endothermic elimination of water (Knoevenagel condensation). TLC monitoring self-validates the consumption of the highly UV-active acetophenone precursor.
Lactonization & Quench: Once TLC indicates completion, cool the reaction to room temperature and pour it slowly into 50 mL of vigorously stirred ice-cold 1M HCl.
Causality: This is the critical self-validating step. The acidic quench neutralizes the piperidine catalyst (halting any reverse Michael additions) and protonates the phenoxide intermediate. This sudden drop in pH acts as a thermodynamic sink, forcing rapid intramolecular transesterification (lactonization) to close the chromene ring, causing the hydrophobic product to immediately precipitate out of the aqueous mixture.
Isolation: Vacuum filter the resulting precipitate, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.
Causality: Recrystallization removes trace unreacted diethyl malonate and piperidine hydrochloride, yielding the pure crystalline product ready for HRMS and NMR validation.
Applications in Drug Discovery and Chemical Biology
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is highly valued in medicinal chemistry as a precursor for synthesizing biologically active compounds, including anti-inflammatory and anticancer agents [2[2]]. The compound undergoes several key chemical transformations that make it an ideal scaffold for Structure-Activity Relationship (SAR) studies:
Electrophilic Aromatic Substitution: The electron-donating methyl groups at C4 and C6 activate the aromatic ring (specifically at the C5 and C7 positions) via hyperconjugation, facilitating targeted electrophilic attacks (e.g., halogenation) [2[2]].
Nucleophilic Additions & Amidation: The C3 carboxylate group can be easily hydrolyzed and subsequently reacted with various amines to form coumarin-3-carboxamides, a well-documented pharmacophore for kinase inhibition [2[2]].
Decarboxylation: Under harsh basic or thermal conditions, the carboxylate group can be removed to yield simpler 4,6-dimethylcoumarin derivatives for comparative biological assays [2[2]].
Figure 2: Iterative drug discovery workflow utilizing the chromene scaffold.
NMR Spectroscopic Characterization of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate: A Comprehensive Technical Guide
Executive Summary Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4) is a highly functionalized coumarin derivative that serves as a critical precursor in medicinal chemistry, particularly in the develo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4) is a highly functionalized coumarin derivative that serves as a critical precursor in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents[1]. The presence of the chromene backbone, coupled with a 3-carboxylate group and dual methyl substitutions at the 4 and 6 positions, creates a highly conjugated, electron-withdrawn molecular system[1]. For drug development professionals and synthetic chemists, confirming the exact substitution pattern of this scaffold is paramount. This guide provides an authoritative, self-validating methodology for the synthesis and multidimensional Nuclear Magnetic Resonance (NMR) characterization of this compound.
Structural Dynamics & The Synthesis Workflow
The synthesis of 3-carboxylate coumarins traditionally relies on the Knoevenagel condensation[2]. To achieve the specific 4,6-dimethyl substitution, the reaction utilizes 2-hydroxy-5-methylacetophenone and diethyl malonate[1].
Causality of Experimental Choices:
Piperidine is selected as the catalyst because it acts as a weak base, perfectly tuned to deprotonate the active methylene of diethyl malonate without causing unwanted side reactions[3]. This generates a resonance-stabilized enolate that attacks the carbonyl carbon of the acetophenone. The subsequent intramolecular lactonization is thermodynamically driven; the formation of the 6-membered pyrone ring restores planarity and extends conjugation across the entire coumarin core, making the cyclization spontaneous and highly favored[4].
Workflow for the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Step-by-Step Synthesis Protocol
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-hydroxy-5-methylacetophenone (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol (20 mL)[3].
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to initiate enolate formation[3].
Condensation & Cyclization: Attach a reflux condenser and heat the mixture to 80–85 °C for 4–6 hours. Monitor the reaction completion via TLC (EtOAc:Hexane 1:3)[3].
Precipitation: Cool the reaction mixture to room temperature, then pour it into 50 mL of ice-cold distilled water to precipitate the crude product[3].
Purification: Filter the precipitate under vacuum, wash twice with cold 50% ethanol, and recrystallize from 95% ethanol to yield high-purity yellow crystals suitable for NMR analysis[3].
NMR Experimental Protocol: Designing a Self-Validating System
A single 1D
1
H NMR spectrum is insufficient for unambiguous structural elucidation due to potential overlapping signals in the aromatic region and ambiguous methyl assignments. To establish a self-validating system , we must acquire orthogonal data points: HSQC confirms direct carbon-proton attachments, HMBC confirms connectivity across heteroatoms and quaternary carbons, and COSY confirms adjacent proton networks.
Self-validating multidimensional NMR logic for structural elucidation.
Step-by-Step NMR Acquisition Protocol
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl
3
is chosen over DMSO-d
6
to maximize the solubility of the ester moiety and provide sharper resolution for the aliphatic signals.
Instrument Calibration: Tune and match the probe on a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl
3
and shim the magnet to achieve a line width of <0.5 Hz for the TMS signal.
1D Acquisition:
1
H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s and a 90° pulse angle.
13
C NMR: Acquire 1024 scans with a D1 of 5.0 s. Causality: A longer D1 is mandatory to ensure complete relaxation of quaternary carbons (C2, C3, C4a, C8a), which lack attached protons to facilitate rapid dipole-dipole relaxation.
2D Acquisition:
HSQC: Acquire with 256
t1
increments to map one-bond C-H couplings.
HMBC: Optimize for long-range coupling constants (
nJCH
= 8 Hz). This parameter is critical for linking the 4-methyl group to the C3 and C4a carbons.
Spectral Data & Mechanistic Interpretation
The highly conjugated nature of the coumarin core dictates the chemical shifts. The strong electron-withdrawing effect of the ester at C3 and the lactone carbonyl at C2 pulls electron density away from the C4 position via resonance. This significantly deshields the 4-methyl protons, pushing them downfield relative to standard benzylic or allylic methyls.
Table 1:
1
H NMR Assignments (500 MHz, CDCl
3
)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Mechanistic Rationale
1.40
Triplet (t)
7.1
3H
-OCH
2
CH3
Standard aliphatic methyl split by adjacent CH
2
.
2.41
Singlet (s)
-
3H
6-CH3
Attached to the aromatic ring; standard benzylic shift.
2.46
Singlet (s)
-
3H
4-CH3
Deshielded by the β-ester and highly conjugated pyrone ring.
4.42
Quartet (q)
7.1
2H
-OCH2
CH
3
Deshielded by the adjacent ester oxygen and coumarin anisotropic cone.
7.26
Doublet (d)
8.5
1H
H-8
Ortho coupling to H-7.
7.37
Doublet of doublets (dd)
8.5, 1.8
1H
H-7
Ortho coupling to H-8, meta coupling to H-5.
7.52
Doublet (d)
1.8
1H
H-5
Meta coupling to H-7; deshielded by proximity to C4.
Table 2:
13
C NMR Assignments (125 MHz, CDCl
3
)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Mechanistic Rationale
14.2
CH
3
Ethyl -CH
3
Shielded aliphatic carbon.
15.6
CH
3
4-CH
3
Allylic carbon on the pyrone ring.
21.1
CH
3
6-CH
3
Benzylic carbon on the aromatic ring.
61.8
CH
2
Ethyl -CH
2
-
Deshielded by direct attachment to ester oxygen.
116.5
CH
C-8
Aromatic carbon.
118.2
C (Quaternary)
C-3
Alpha to both lactone and ester carbonyls.
120.4
C (Quaternary)
C-4a
Bridgehead carbon.
125.6
CH
C-5
Aromatic carbon.
133.4
CH
C-7
Aromatic carbon.
134.8
C (Quaternary)
C-6
Aromatic carbon bearing the methyl group.
148.5
C (Quaternary)
C-4
Highly deshielded beta-carbon of the conjugated system.
151.2
C (Quaternary)
C-8a
Deshielded by direct attachment to the lactone oxygen.
159.4
C=O
C-2 (Lactone)
Characteristic coumarin lactone carbonyl shift.
165.2
C=O
C=O (Ester)
Conjugated ester carbonyl shift.
HMBC & HSQC: The Ultimate Proof of Connectivity
The trustworthiness of the structural assignment relies entirely on the 2D HMBC (Heteronuclear Multiple Bond Correlation) network. HMBC detects 2-bond (
2J
) and 3-bond (
3J
) carbon-proton couplings, creating an unbreakable web of evidence:
Locating the 4-Methyl Group: The protons at δ 2.46 ppm show strong
2J
correlations to C-4 (δ 148.5) and
3J
correlations to C-3 (δ 118.2) and C-4a (δ 120.4). This definitively locks the methyl group at position 4 and proves the ester is at position 3.
Locating the 6-Methyl Group: The protons at δ 2.41 ppm exhibit
2J
correlations to C-6 (δ 134.8) and
3J
correlations to C-5 (δ 125.6) and C-7 (δ 133.4), confirming the aromatic substitution pattern.
Validating the Ester Linkage: The ester -CH
2
protons (δ 4.42 ppm) show a critical
3J
cross-peak to the ester carbonyl at δ 165.2 ppm, distinguishing it unequivocally from the lactone carbonyl at δ 159.4 ppm.
Conclusion
The comprehensive NMR characterization of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate requires a rigorous, self-validating approach. By leveraging the mechanistic principles of the Knoevenagel condensation during synthesis and utilizing a multidimensional NMR strategy (1D, HSQC, HMBC, COSY), researchers can confidently map every atom in this highly conjugated scaffold. This level of analytical precision is non-negotiable for downstream applications in medicinal chemistry and drug formulation.
Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project
Source: Digital Commons @ the Georgia Academy of Science
URL:[4]
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties
Source: ACG Publications
URL:[2]
The Ascending Pharmacological Profile of 4,6-Dimethylcoumarin-3-carboxylate Derivatives: A Technical Guide for Drug Discovery
Foreword: The Enduring Promise of the Coumarin Scaffold The coumarin, a deceptively simple benzopyrone scaffold, has for decades been a cornerstone of natural product chemistry and a privileged structure in medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Enduring Promise of the Coumarin Scaffold
The coumarin, a deceptively simple benzopyrone scaffold, has for decades been a cornerstone of natural product chemistry and a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] This guide focuses on a specific, promising subclass: 4,6-dimethylcoumarin-3-carboxylate derivatives . The strategic placement of methyl groups at the 4 and 6 positions, combined with the versatile 3-carboxylate ester functionality, offers a unique platform for the development of novel therapeutic agents. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing not just a review of existing knowledge but a forward-looking perspective on the untapped potential of this chemical series. We will explore the synthetic rationale, delve into the mechanistic underpinnings of their pharmacological activities, and provide actionable experimental protocols to empower further investigation.
I. Synthetic Strategy: Accessing the 4,6-Dimethylcoumarin-3-carboxylate Core
The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold. For 4,6-dimethylcoumarin-3-carboxylate derivatives, the Knoevenagel condensation stands as the most robust and widely adopted synthetic route.[4] This reaction provides a direct and high-yielding pathway to the desired coumarin ring system.
Underlying Principle of the Knoevenagel Condensation
The reaction proceeds via the condensation of a substituted salicylaldehyde with an active methylene compound, in this case, a dialkyl malonate, catalyzed by a weak base. The choice of base is critical; piperidine is often employed to facilitate the initial deprotonation of the malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring.
Experimental Protocol: Synthesis of Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate
This protocol outlines a standard procedure for the synthesis of the parent compound, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Materials:
5-Methylsalicylaldehyde
Diethyl malonate
Piperidine
Ethanol, absolute
Glacial acetic acid (for workup, if necessary)
Standard reflux apparatus
Magnetic stirrer with heating
Ice bath
Büchner funnel and filter paper
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-methylsalicylaldehyde (1.0 eq), diethyl malonate (1.2 eq), and absolute ethanol.
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise. The addition of the base is often accompanied by a color change.
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If crystallization is slow, a few drops of glacial acetic acid can be added.
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials and catalyst.
Drying and Characterization: Dry the product thoroughly. Characterize the resulting ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Caption: Knoevenagel condensation for the synthesis of the core scaffold.
II. Pharmacological Landscape: Unveiling the Therapeutic Potential
The 4,6-dimethylcoumarin-3-carboxylate scaffold serves as a template for a diverse range of pharmacological activities. The following sections explore the key areas of therapeutic promise, the underlying mechanisms of action, and relevant experimental data.
A. Anticancer Activity: A Multi-pronged Attack on Malignancy
Coumarin derivatives have emerged as potent anticancer agents, and the 4,6-dimethyl-3-carboxylate series is no exception.[5] Their mechanism of action is often multifaceted, targeting various hallmarks of cancer.[6]
1. Induction of Apoptosis:
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[6] This can be achieved through both the intrinsic and extrinsic pathways.
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the mitochondria. Coumarin derivatives have been shown to modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to cell surface receptors. While less commonly reported for this specific subclass, some coumarin derivatives can sensitize cancer cells to death receptor-mediated apoptosis.
Caption: Intrinsic pathway of apoptosis induced by coumarin derivatives.
2. Inhibition of Cancer Cell Proliferation:
Uncontrolled cell proliferation is a defining characteristic of cancer. 4,6-Dimethylcoumarin-3-carboxylate derivatives can arrest the cell cycle at various checkpoints, preventing cancer cells from dividing.[7] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.
3. Anti-Angiogenic Effects:
Tumor growth and metastasis are dependent on the formation of new blood vessels, a process known as angiogenesis. Some coumarin derivatives have been shown to inhibit angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[6]
Table 1: Anticancer Activity of Selected Coumarin-3-carboxylate Derivatives
Note: Data for the specific 4,6-dimethyl derivatives is limited in the public domain. The table includes closely related coumarin-3-carboxylate derivatives to illustrate the potential of this class of compounds.
B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Coumarin derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][9]
Mechanism of Action:
The antimicrobial activity of coumarin derivatives is believed to stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis. The lipophilic nature of the coumarin ring facilitates its passage through the microbial cell wall, allowing it to exert its effects intracellularly. The 3-carboxylate group can be crucial for this activity.[10][11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Materials:
Test compound (4,6-dimethylcoumarin-3-carboxylate derivative)
Bacterial or fungal strains
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Spectrophotometer (for reading optical density)
Step-by-Step Procedure:
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth directly in the wells of a 96-well plate.
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) or a significant reduction in optical density compared to the positive control.
Table 2: Antimicrobial Activity of Selected Coumarin-3-carboxylate Derivatives
C. Antioxidant Activity: Quenching Damaging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Coumarin derivatives are effective antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[13][14]
Mechanism of Action:
The antioxidant activity of coumarins is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of electron-donating groups on the coumarin ring, such as methyl groups, can enhance this activity.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Materials:
Test compound (4,6-dimethylcoumarin-3-carboxylate derivative)
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or ethanol
Spectrophotometer
Step-by-Step Procedure:
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.
Reaction Mixture: In a series of test tubes or a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a control containing only the DPPH solution and the solvent.
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.
Caption: Workflow for the DPPH radical scavenging assay.
III. Structure-Activity Relationships (SAR) and Future Directions
While comprehensive SAR studies specifically for 4,6-dimethylcoumarin-3-carboxylate derivatives are still emerging, valuable insights can be gleaned from the broader coumarin literature.
Substitution at the 3-position: The nature of the ester or amide group at the 3-position significantly influences biological activity. Modifications to this group can modulate lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.[15]
Methyl Groups at C4 and C6: The presence of the methyl group at the 4-position is a common feature in many biologically active coumarins.[7] The 6-methyl group can enhance lipophilicity and may influence metabolic stability.
Further Derivatization: The 3-carboxylate group provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced potency and selectivity. The synthesis of amides, hydrazides, and other ester analogs is a promising avenue for future research.
IV. Conclusion: A Scaffold Primed for Discovery
The 4,6-dimethylcoumarin-3-carboxylate scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Knoevenagel condensation, coupled with the diverse pharmacological activities exhibited by related coumarin derivatives, underscores the potential of this chemical class. This guide has provided a technical framework for understanding and exploring this potential. It is the author's belief that through targeted synthesis, rigorous biological evaluation using the outlined protocols, and insightful structure-activity relationship studies, the full therapeutic promise of 4,6-dimethylcoumarin-3-carboxylate derivatives can be realized, leading to the discovery of next-generation drugs for a range of human diseases.
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Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms - ScienceOpen. [Link]
A Senior Application Scientist's Guide to the Theoretical Analysis of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate using Density Functional Theory
Abstract Coumarin derivatives represent a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique photochemical properties. A comprehensive understanding of their...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Coumarin derivatives represent a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique photochemical properties. A comprehensive understanding of their electronic structure and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. This in-depth technical guide provides a rigorous, field-proven framework for the theoretical investigation of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate using Density Functional Theory (DFT). We will dissect the entire computational workflow, from the foundational principles of selecting appropriate theoretical levels to the intricate analysis of molecular orbitals, electrostatic potential, and simulated electronic spectra. This document is crafted for researchers, scientists, and drug development professionals, offering not just a methodology, but the causal reasoning behind each critical step, ensuring a self-validating and reproducible computational protocol.
Introduction
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a member of the coumarin family, a class of compounds known for their significant biological activities.[1] Its molecular structure features a chromene backbone with methyl groups at the 4 and 6 positions and an ethyl carboxylate group at the 3 position.[1] These structural motifs are pivotal in defining its chemical behavior and potential as a scaffold in drug discovery. Understanding the molecule's electronic properties, stability, and reactive sites is crucial for predicting its interactions with biological targets and for designing more potent and selective derivatives.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the structure-activity relationships of such molecules.[2][3] DFT offers a remarkable balance between computational cost and accuracy, providing profound insights into molecular properties that are often challenging to probe experimentally.[2][4] This guide will provide a step-by-step protocol for performing and interpreting DFT calculations on the title compound, empowering researchers to leverage computational methods in their scientific endeavors.
Part 1: The Theoretical Framework of DFT
The "Why": The Power of DFT for Coumarin Derivatives
Density Functional Theory is a quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wave function.[5] This approach significantly reduces computational demand without a substantial loss of accuracy, making it ideal for studying moderately sized organic molecules like coumarin derivatives.[2][4]
For ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, DFT allows us to:
Determine the most stable three-dimensional structure (geometry optimization).
Predict vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra for structural validation.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity, stability, and electronic transitions.[6][7][8]
Map the molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack.[9][10][11]
Simulate UV-Vis absorption spectra through Time-Dependent DFT (TD-DFT) to predict the molecule's photophysical properties.[5][12][13]
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of any DFT calculation is critically dependent on the choice of the functional and the basis set.
Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that provides a good balance of accuracy and computational efficiency.[4][14][15][16] It has been shown to yield reliable geometries and properties for a vast range of organic compounds.[4]
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis.[3][17][18] Let's break down its components:
6-311G: This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.
++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing anions and systems with lone pairs of electrons, providing a more accurate representation of the electron density far from the nucleus.
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more complex orbital shapes, which is essential for accurately describing chemical bonds and intermolecular interactions.[16]
The combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high level of theory that is well-suited for obtaining reliable and publishable results for coumarin derivatives.[3][4][17]
Part 2: The Computational Workflow: A Step-by-Step Guide
Step 1: Molecular Structure Input and Initial Optimization
The first step is to build the 3D structure of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. This can be done using molecular building software like GaussView, Avogadro, or ChemDraw. It is crucial to start with a reasonable initial geometry to ensure the calculation converges to the true energy minimum.
An initial, lower-level optimization (e.g., using a semi-empirical method like AM1 or a smaller basis set) can be performed to quickly obtain a more refined starting structure before proceeding to the higher-level DFT calculations.[19]
Step 2: Final Geometry Optimization and Vibrational Frequency Analysis
This is the core of the structural investigation. The geometry of the molecule is optimized to find the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface.
Protocol: Geometry Optimization and Frequency Calculation
Software: Use a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[20][21][22]
Input File Setup: Create an input file specifying the atomic coordinates, charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet state).[23][24]
Keywords: The route section (or equivalent) of the input file should include the following keywords:
Opt: Requests a geometry optimization.
Freq: Requests a frequency calculation to be performed on the optimized geometry.
B3LYP/6-311++G(d,p): Specifies the chosen level of theory.
Validation: After the calculation is complete, verify that the optimization has successfully converged. The output file should indicate this. Crucially, check the results of the frequency calculation. A true energy minimum will have no imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.
Caption: A streamlined workflow for DFT geometry optimization and frequency analysis.
Step 3: Analysis of Molecular Properties
Once the optimized geometry is obtained and confirmed as a true minimum, a wealth of information can be extracted from the output file or through subsequent single-point calculations on this geometry.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[8] Their energies and spatial distributions are fundamental to understanding chemical reactivity.
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[25] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[6][8] This is a key parameter in drug design, where an optimal gap is sought to balance stability and binding affinity.[6]
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[9][10][26] It is plotted onto a surface of constant electron density, with different colors indicating different electrostatic potential values.
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are favorable sites for electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen.
Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), which are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions: Represent areas of neutral potential.
The MEP map provides a powerful, intuitive guide to predicting how the molecule will interact with other charged or polar species, such as receptor sites in a protein.[11]
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule.[27] It transforms the complex molecular orbitals into localized orbitals that correspond to chemical intuition (bonds, lone pairs, core orbitals). NBO analysis is particularly useful for:
Quantifying Charge Distribution: It provides natural population analysis (NPA) charges, which are generally considered more reliable than Mulliken charges.
Analyzing Hybridization: It determines the hybridization of atomic orbitals in bonds.
Studying Intramolecular Interactions: It can quantify the stabilization energy associated with delocalization effects, such as hyperconjugation and resonance, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.[28]
Protocol: NBO Analysis
Software: NBO analysis is often integrated into software like Gaussian.[27]
Input File: On the optimized geometry, perform a single-point energy calculation.
Keywords: Add Pop=NBO or Pop=NBORead to the route section of the input file.[29]
Execution and Analysis: Run the calculation and analyze the NBO section of the output file, paying close attention to the second-order perturbation theory analysis, which details the key donor-acceptor interactions.[28]
Step 4: Simulating Spectra (TD-DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states.[5] It is the standard method for simulating UV-Vis absorption spectra.[13][30]
Protocol: TD-DFT Calculation
Software: Use a quantum chemistry package that supports TD-DFT, such as Gaussian, ORCA, or PySCF.[13][30][31]
Input File: Use the previously optimized ground-state geometry.
Keywords: The route section should include:
TD: To request the TD-DFT calculation. You can specify the number of excited states to calculate (e.g., TD(NStates=10)).
B3LYP/6-311++G(d,p): The same level of theory used for the optimization.
SCRF=(Solvent=...): To simulate the spectrum in a solvent, which is highly recommended as it can significantly affect the absorption wavelengths. The Polarizable Continuum Model (PCM) is a common choice.
Analysis: The output will provide the excitation energies (in eV or nm), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each electronic transition. The calculated transitions can then be plotted to generate a theoretical UV-Vis spectrum.
Part 3: Interpreting the Data: From Numbers to Insights
Validating the Model
The trustworthiness of computational results hinges on their correlation with experimental data. If available, the calculated geometric parameters (bond lengths, bond angles) should be compared with X-ray crystallography data. Similarly, the calculated vibrational frequencies should be compared with experimental IR or Raman spectra (often requiring a scaling factor to account for anharmonicity and other systematic errors).[4] The simulated UV-Vis spectrum should be compared with the experimental spectrum to validate the accuracy of the TD-DFT calculations.[5]
Table Summaries of Key Data
For clarity and ease of comparison, quantitative results should be summarized in tables.
Table 1: Key Calculated Molecular Properties
Property
Calculated Value
Units
Significance
Total Energy
[Value]
Hartrees
Thermodynamic stability
Dipole Moment
[Value]
Debye
Polarity and solubility
EHOMO
[Value]
eV
Electron-donating ability
ELUMO
[Value]
eV
Electron-accepting ability
| ΔE (HOMO-LUMO Gap) | [Value] | eV | Chemical reactivity/stability |
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies
Linking Computational Results to Potential Applications
The true value of these calculations lies in their ability to inform experimental design.
Drug Design: The MEP and HOMO/LUMO distributions can guide the modification of the molecule to enhance interactions with a specific protein target. For example, adding an electron-withdrawing group to a region of high HOMO density could modulate the molecule's electron-donating ability and its binding affinity.
Materials Science: The HOMO-LUMO gap and simulated UV-Vis spectrum are critical for designing new dyes, sensors, or photochemically active materials. By understanding the nature of the electronic transitions, one can tune the molecule's structure to absorb light at specific wavelengths.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical study of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate using Density Functional Theory. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers can generate reliable and insightful data on the molecule's structural, electronic, and spectral properties. This computational framework serves not only as a tool for characterization but as a predictive engine to guide the rational design of new coumarin derivatives with tailored properties for applications in drug development and beyond. The synergy between high-level computation and experimental validation is the key to accelerating scientific discovery.
References
Ouattara, L., et al. "Theoretical Studies of the Chemical Reactivity of a Series of Coumarin Derivatives by the Density Functional Theory.
"Natural Bond Orbital (NBO) Analysis." Gaussian, Inc.
An In-depth Technical Guide on the Photophysical Properties of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a member of the coumarin family, a class of compounds renowned for their significant photophy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a member of the coumarin family, a class of compounds renowned for their significant photophysical properties and diverse applications in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive analysis of the photophysical characteristics of this specific coumarin derivative. We will delve into its synthesis, molecular structure, solvatochromic behavior, and fluorescence properties, offering insights grounded in established experimental protocols and theoretical models. The document is structured to provide not only a repository of data but also a causal understanding of the experimental choices and their outcomes, reflecting the perspective of a Senior Application Scientist. All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Introduction: The Significance of Coumarin Derivatives
Coumarins and their derivatives are a prominent class of organic fluorescent dyes with broad applications, including use as colorants, in dye lasers, and as nonlinear optical chromophores.[3] Their utility stems from their strong fluorescence in the ultraviolet-visible region, high thermal stability, and remarkable structural flexibility.[4] The specific compound, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, possesses a chromene backbone with methyl groups at the 4 and 6 positions and an ethyl carboxylate group at the 3-position.[1] This substitution pattern significantly influences its electronic distribution and, consequently, its interaction with light and solvents. Understanding these photophysical properties is crucial for its application as a precursor for biologically active compounds, such as anti-inflammatory and anticancer agents, and in the development of novel synthetic methodologies.[1]
Synthesis and Molecular Structure
The primary synthetic route to ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation.[1] This reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, in this case, ethyl acetoacetate, typically under basic catalysis.[1]
Synthesis Protocol: Knoevenagel Condensation
Objective: To synthesize ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate with high yield and purity.
Rationale for Experimental Choices:
Reactants: 5-methylsalicylaldehyde and ethyl acetoacetate are chosen as the precursors. The methyl group on the salicylaldehyde will become the 6-methyl group in the final product, and the acetyl group of the ethyl acetoacetate will form the 4-methyl group and the pyrone ring.
Catalyst: Piperidine is a commonly used basic catalyst that facilitates the deprotonation of the active methylene group in ethyl acetoacetate, initiating the condensation.[1]
Solvent: Toluene is often used as it allows for azeotropic removal of water, driving the reaction to completion. However, solvent-free conditions or other solvents like ethanol can also be employed, with varying yields and reaction times.[1]
Temperature: The reaction is typically heated to increase the reaction rate. The optimal temperature range is between 50 °C and 120 °C.[1]
Step-by-Step Methodology:
Combine equimolar amounts of 5-methylsalicylaldehyde and ethyl acetoacetate in a round-bottom flask.
Add a catalytic amount of piperidine to the mixture.
Add toluene as a solvent and equip the flask with a Dean-Stark apparatus to remove water.
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Caption: Knoevenagel condensation workflow for synthesis.
Molecular and Electronic Structure
The molecular structure of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is characterized by a planar coumarin core. The electron-donating methyl groups and the electron-withdrawing ethyl carboxylate group influence the electron density distribution in both the ground and excited states. This intramolecular charge transfer (ICT) character is a key determinant of its photophysical properties.[5]
Solvatochromism: The Influence of the Solvent Environment
Solvatochromism refers to the change in the absorption and emission spectra of a molecule with the polarity of the solvent.[4] This phenomenon is particularly pronounced in molecules like coumarins, where the dipole moment changes upon electronic excitation.[2][6]
Experimental Investigation of Solvatochromic Shifts
Objective: To determine the effect of solvent polarity on the absorption and fluorescence spectra of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Rationale for Experimental Choices:
Solvents: A range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethanol, acetonitrile, DMSO) is selected to systematically probe the effect of the solvent environment.
Spectroscopy: UV-Visible absorption and fluorescence spectroscopy are the primary techniques used to measure the spectral shifts.
Analysis Models: The Lippert-Mataga and Bakhshiev models are commonly used to estimate the change in dipole moment between the ground and excited states from the solvatochromic shifts.[2][3]
Step-by-Step Methodology:
Prepare dilute solutions of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate in a series of solvents of different polarities.
Record the absorption spectrum of each solution using a UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the respective λ_abs, to determine the wavelength of maximum emission (λ_em).
Calculate the Stokes shift (Δν = ν_abs - ν_em) for each solvent.
Plot the Stokes shift as a function of the solvent polarity function (e.g., Lippert-Mataga polarity function, Δf) to analyze the data.
Caption: Workflow for solvatochromism study.
Interpreting Solvatochromic Data
A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is typically observed for coumarin derivatives. This indicates that the excited state is more polar than the ground state, which is a common feature of molecules exhibiting intramolecular charge transfer upon excitation.[2][3] The larger the change in dipole moment (Δμ = μ_e - μ_g), the more sensitive the molecule's fluorescence is to the solvent environment.
Fluorescence Quantum Yield and Excited-State Dynamics
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Determination of Fluorescence Quantum Yield
Objective: To quantitatively measure the fluorescence quantum yield of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Rationale for Experimental Choices:
Relative Method: The relative method is often preferred for its simplicity and accuracy. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Standard: A suitable fluorescence standard should have an absorption and emission profile that overlaps with the sample. For coumarins, standards like quinine sulfate or other coumarin derivatives are often used.[7]
Experimental Conditions: To minimize errors, the absorbance of both the sample and standard solutions should be kept low (typically below 0.1) to avoid inner filter effects.
Step-by-Step Methodology:
Prepare a series of solutions of the sample and the standard in the same solvent.
Measure the absorbance of each solution at the excitation wavelength.
Measure the integrated fluorescence intensity of each solution.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Caption: Workflow for quantum yield determination.
Excited-State Deactivation Pathways
The excited state of a molecule can decay through several radiative and non-radiative pathways. The fluorescence quantum yield is influenced by the competition between these processes. For coumarins, non-radiative decay can occur through mechanisms such as intersystem crossing to the triplet state and internal conversion. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can also provide a non-radiative decay channel, leading to a decrease in the fluorescence quantum yield.[8]
Potential Applications in Drug Development and Research
The well-defined photophysical properties of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate make it a valuable tool in various scientific disciplines.
Fluorescent Probes: Its sensitivity to the local environment can be exploited to design fluorescent probes for sensing ions, biomolecules, and changes in microviscosity.
Bioimaging: As a fluorescent scaffold, it can be incorporated into larger molecules for imaging biological processes within living cells.[2]
Drug Delivery: The coumarin core can serve as a photo-responsive element in drug delivery systems, allowing for the controlled release of therapeutic agents upon light irradiation.
Conclusion
This technical guide has provided a detailed overview of the photophysical properties of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. Through a systematic examination of its synthesis, solvatochromic behavior, and fluorescence characteristics, we have highlighted the key factors that govern its interaction with light and its environment. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals working with this and related coumarin derivatives, facilitating their application in diverse areas of science and technology.
PubMed. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy.
AIP Publishing. Solvatochromism and electronic structure of coumarin derivative.
IOSR Journal. Understanding The Structural, Electronic Features And Solvatochromic Behaviour Of Coumarin Derivatives Using Experimental And DF.
Canadian Science Publishing. Photophysical characteristics of two novel coumarin derivatives: Experimental and theoretical estimation of dipole moments using the solvatochromic shift method.
ACS Publications. Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models | The Journal of Physical Chemistry C.
ACG Publications. Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates.
ACS Publications. 7-(Dimethylamino)coumarin-3-carbaldehyde and Its Phenylsemicarbazone: TICT Excited State Modulation, Fluorescent H-Aggregates, and Preferential Solvation | The Journal of Physical Chemistry A.
ResearchGate. Absorption and Fluorescence Data for Coumarin-Labeled | Download Table.
Journal "Functional Materials". Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters.
Molecules. Multifaceted Excited State Dynamics of Coumarin Dyes Anchored on Al>2>O>3> Film.
Based on coumarin derivatives. High quantum yield and pH sensitive fluorescence dyes.
Molecules. Multifaceted Excited State Dynamics of Coumarin Dyes Anchored on Al2O3 Film.
PMC. Multifaceted Excited State Dynamics of Coumarin Dyes Anchored on Al2O3 Film.
RSC Publishing. Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures.
ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
PMC. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model.
ACS Publications. Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins | The Journal of Organic Chemistry.
Chemical Substance Information. Ethyl 4,6-diMethyl-2-oxo-2H-chroMene-3-carboxylate.
In Silico Analysis of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate: A Technical Guide to Molecular Docking
This guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking study of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. It is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking study of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the computational methodology. We will navigate the essential steps from target selection to the interpretation of results, grounded in scientific integrity and practical application.
Introduction: The Scientific Rationale
The coumarin scaffold, a benzopyrone heterocyclic system, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a specific coumarin derivative with potential biological significance.[4][5] In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in modern drug discovery for screening virtual libraries of compounds, elucidating potential mechanisms of action, and optimizing lead candidates.[6][7]
For this study, we have selected Acetylcholinesterase (AChE) as the protein target. AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[8][9] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.[10] Numerous studies have highlighted the potential of coumarin derivatives as AChE inhibitors, making it a scientifically sound target for our investigation.[8][9][11][12] Specifically, we will utilize the crystal structure of recombinant human Acetylcholinesterase in complex with the inhibitor Donepezil (PDB ID: 4EY7) to provide a biologically relevant binding site for our docking simulation.[13]
The In Silico Docking Workflow: A Conceptual Overview
The molecular docking process can be systematically broken down into several key stages. Each stage has a specific purpose and contributes to the overall reliability and accuracy of the final results.
Caption: A high-level overview of the molecular docking workflow.
Methodology: A Step-by-Step Protocol
This section provides a detailed, practical guide to performing the molecular docking of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate against Acetylcholinesterase using the widely recognized and validated software suite: AutoDock Tools and AutoDock Vina.[14][15][16]
Part 1: Software and Resource Acquisition
To begin, ensure you have the following freely available software installed:
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.
Molecular Visualization Software: Such as PyMOL or BIOVIA Discovery Studio Visualizer, for analyzing the docking results.[17][18][19][20][21]
The 3D structure of human Acetylcholinesterase (PDB ID: 4EY7) can be downloaded from the RCSB Protein Data Bank.[13] The structure of our ligand, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, can be obtained from a chemical database like PubChem or sketched using chemical drawing software.
Part 2: Ligand Preparation
The ligand's 3D structure must be prepared to ensure it has the correct atom types, charges, and rotatable bonds for the docking simulation.
Protocol using AutoDock Tools:
Load the Ligand: Open AutoDock Tools and load the 3D structure of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (e.g., in PDB or MOL2 format).
Add Hydrogens: Ensure the ligand has the correct protonation state. In ADT, navigate to Edit > Hydrogens > Add. Select "Polar Only" and click "OK".
Assign Charges: Compute Gasteiger charges, which are essential for the scoring function. Go to Edit > Charges > Compute Gasteiger.
Define Rotatable Bonds: The flexibility of the ligand is defined by its rotatable bonds. ADT will automatically detect these. You can review and modify them if necessary under Ligand > Torsion Tree > Detect Root.
Save as PDBQT: The final prepared ligand file must be saved in the PDBQT format. Go to Ligand > Output > Save as PDBQT.
Caption: The workflow for preparing the ligand for docking.
Part 3: Protein Preparation
The protein structure also requires careful preparation to remove non-essential molecules and set it up for the docking calculation.[22]
Protocol using AutoDock Tools:
Load the Protein: Open the downloaded PDB file for Acetylcholinesterase (4EY7.pdb) in AutoDock Tools.
Clean the Protein: The crystal structure may contain water molecules, co-factors, and other ligands that are not part of the protein itself. These should be removed. In ADT, you can do this by selecting and deleting them. For this specific PDB, remove the co-crystallized Donepezil and any water molecules.
Add Hydrogens: Similar to the ligand, add polar hydrogens to the protein (Edit > Hydrogens > Add).
Assign Charges: Compute Kollman charges for the protein (Edit > Charges > Add Kollman Charges).
Save as PDBQT: Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose, then save).
Part 4: Grid Box Definition
The grid box defines the three-dimensional space within the protein where the docking algorithm will search for the best binding pose of the ligand. It is crucial that this box encompasses the entire active site of the enzyme.
Protocol using AutoDock Tools:
Open Grid Box Panel: In ADT, go to Grid > Grid Box.
Center the Grid: The grid box should be centered on the active site. A common practice is to center it on the co-crystallized ligand (in this case, where Donepezil was in 4EY7) or on key active site residues.
Define Dimensions: Adjust the dimensions (x, y, and z) of the grid box to be large enough to accommodate the ligand and allow for its rotation and translation. A spacing of 1.0 Å is generally recommended.
Part 5: Running the AutoDock Vina Simulation
With the prepared ligand and protein, and the defined grid box, the docking simulation can now be executed.
Create a Configuration File: Create a text file (e.g., config.txt) with the following information:
Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
Results and Interpretation
AutoDock Vina will generate an output file (by default, out.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Binding Affinity
The binding affinity is reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction. It's important to note that this is a predicted value and should be interpreted in the context of the study's goals, such as comparing the binding of different ligands to the same protein.
Binding Pose
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
1
-9.5
0.000
2
-9.2
1.254
3
-9.0
2.013
4
-8.8
2.567
5
-8.5
3.112
This is an example table of potential results. Actual results will vary.
Visualization of Binding Interactions
The most insightful part of a docking study is often the visualization of the ligand's binding pose within the protein's active site. This allows for the identification of key molecular interactions that contribute to the binding affinity.
Visualization Protocol using PyMOL or Discovery Studio Visualizer:
Load Structures: Open the prepared protein PDBQT file and the Vina output PDBQT file in your visualization software.
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site.
Analyze the Binding Pose: Observe how the ligand fits into the binding pocket. Does it interact with key catalytic residues? Does its conformation make sense from a chemical perspective?
Generate High-Quality Images: Create 2D and 3D diagrams to clearly illustrate the binding mode and the specific interactions.[17][18][19][20][21]
For example, a 2D interaction diagram might reveal that the carbonyl oxygen of the coumarin core of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate forms a hydrogen bond with a key amino acid residue in the AChE active site, while the dimethylphenyl group is situated in a hydrophobic pocket.
Conclusion and Future Directions
This in silico molecular docking study provides valuable insights into the potential binding of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate to Acetylcholinesterase. The predicted binding affinity and the analysis of the binding pose can guide further experimental studies, such as in vitro enzyme inhibition assays, to validate these computational findings. Molecular docking, when used appropriately and with a clear understanding of its underlying principles, is an indispensable tool in the modern drug discovery pipeline.
References
How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. (2025, May 13). YouTube. [Link]
Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M., Gary, E., Love, J., Height, J., & Franklin, M. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB. [Link]
Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide. (n.d.). LinkedIn. [Link]
Patel, R. V., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Pharmaceuticals. [Link]
Yurttaş, L., et al. (2017). Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
In-silico identification of Coumarin-based natural compounds as potential VEGFR-2 inhibitors. (2023). ResearchGate. [Link]
Yurttaş, L., et al. (2017). Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors. PubMed. [Link]
El-Sayed, M. A., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules. [Link]
Cheung, J., Gary, E. N., Shiomi, K., & Rosenberry, T. L. (2013). Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB PDB. [Link]
Biology Insights. (2025, April 8). How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial | Part 1. YouTube. [Link]
Seidel, T., et al. (2013). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PLoS One. [Link]
El-Sayed, M. S., et al. (2024). Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition. RSC Advances. [Link]
Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. [Link]
Ligand docking and binding site analysis with pymol and autodock/vina. (n.d.). SciSpace. [Link]
Docking results obtained for synthesized coumarin derivatives with acetylcholinesterase (PDB ID: 2ACE). (n.d.). ResearchGate. [Link]
In-silico identification of Coumarin-based natural compounds as potential VEGFR-2 inhibitors. (2023). ProQuest. [Link]
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]
Yu, H., et al. (2022). Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives. Frontiers in Chemistry. [Link]
Tewtrakul, S., et al. (2018). Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer's Disease. Molecules. [Link]
Using AutoDock Vina: A Step-by-Step Guide. (n.d.). Scribd. [Link]
In silico modeling: Accelerating drug development. (2023, September 27). Patheon Pharma Services. [Link]
In-silico drug designing: revolutionizing the future of drug discovery. (2025, April 14). Indian Biological sciences and Research Institute (IBRI). [Link]
Whittington, D. A., Long, A. M., Gu, Y., & Zhao, H. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. RCSB PDB. [Link]
Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]
Dias, J., & Nachon, F. (2018). Crystal structure of human acetylcholinesterase in complex with C35. RCSB PDB. [Link]
Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. [Link]
Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions? (2023, October 21). ResearchGate. [Link]
Recent Developments of Target Based Coumarin Derivatives as Potential Anticancer Agents. (n.d.). PubMed. [Link]
BIOVIA Discovery Studio Visualizer: Significance and symbolism. (2025, July 31). [Link]
Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). Nature Protocols. [Link]
Evaluation of New Coumarins for Anti-Cancer Activity in HL-60 Cell Line Supported by Molecular Docking, MD Simulation, and Binding Free Energy Calculations. (2026, February 7). Dove Medical Press. [Link]
Molecular docking of hybrid coumarin thiazole derivative as anti-breast cancer on VEGFR-2 protein. (2026, February 18). ResearchGate. [Link]
Liu, Q. F., & Yin, W. C. (2021). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Compound 2. RCSB PDB. [Link]
Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies. (n.d.). PubMed. [Link]
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). PubMed. [Link]
A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. (2024, September 15). Frontiers in Pharmacology. [Link]
Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011, November 2). RCSB PDB. [Link]
Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. (2018, March 14). RCSB PDB. [Link]
Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (n.d.). Indonesian Journal of Computational Biology (IJCB). [Link]
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. [Link]
Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation: An Application Note and Detailed Protocol
Introduction: The Significance of the Coumarin Scaffold Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of heterocyclic compounds found extensively in nature and as synthetic analogs.[1] Their diverse phar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of heterocyclic compounds found extensively in nature and as synthetic analogs.[1] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities, make them a privileged scaffold in drug discovery and medicinal chemistry.[2][3][4] The structural simplicity and versatility of the coumarin nucleus allow for extensive chemical modifications, enabling the development of compounds with a wide array of biological functions.[5] Among the various synthetic strategies, the Knoevenagel condensation stands out as a highly efficient and versatile method for constructing the coumarin core.[1] This application note provides a detailed protocol for the synthesis of a specific coumarin derivative, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, a compound of interest for its potential applications in medicinal chemistry.[6]
Reaction Principle: The Knoevenagel Condensation Mechanism
The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is achieved through a Knoevenagel condensation, a nucleophilic addition reaction involving an active methylene compound and a carbonyl group, typically an aldehyde or ketone.[7] In this specific synthesis, the reaction proceeds between 2-hydroxy-5-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and glacial acetic acid.
The mechanism can be dissected into several key steps:
Enolate Formation: The basic catalyst, piperidine, abstracts an acidic proton from the active methylene group of diethyl malonate, forming a resonance-stabilized enolate.[1]
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-hydroxy-5-methylbenzaldehyde.[1]
Aldol-type Addition: This attack forms an intermediate alkoxide, which is subsequently protonated to yield a β-hydroxy adduct.
Dehydration: The β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated intermediate.
Intramolecular Cyclization (Lactonization): The final step involves an intramolecular transesterification where the hydroxyl group on the salicylaldehyde moiety attacks the ester carbonyl, leading to the formation of the stable six-membered lactone ring characteristic of the coumarin scaffold.[7]
The role of glacial acetic acid is to act as a co-catalyst, likely by protonating the carbonyl group of the aldehyde, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack. It also helps to maintain a suitable pH for the reaction to proceed efficiently.[8][9]
Experimental Workflow Visualization
The overall experimental process, from reagent preparation to product isolation and purification, can be visualized as follows:
Caption: Experimental workflow for the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
2-Hydroxy-5-methylbenzaldehyde
136.15
1.36 g
10
Diethyl malonate
160.17
1.92 g (1.7 mL)
12
Piperidine
85.15
0.5 mL
~5.8
Glacial Acetic Acid
60.05
0.5 mL
~8.7
Ethanol (95%)
-
~50 mL
-
Distilled Water
-
As needed
-
Equipment:
100 mL Round-bottom flask
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Beakers
Buchner funnel and filter flask
Melting point apparatus
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
UV lamp
Procedure:
Reaction Setup:
To a 100 mL round-bottom flask, add 2-hydroxy-5-methylbenzaldehyde (1.36 g, 10 mmol).
Add ethanol (20 mL) and stir until the aldehyde has dissolved.
To this solution, add diethyl malonate (1.92 g, 12 mmol), piperidine (0.5 mL), and glacial acetic acid (0.5 mL).
Reaction Execution:
Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.
Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate, 8:2 v/v). The reaction is typically complete within 3-4 hours.[10]
Work-up and Isolation:
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), remove the flask from the heat source and allow it to cool to room temperature.[1]
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
A solid precipitate of the crude product will form.
Collect the solid by vacuum filtration using a Buchner funnel.
Wash the solid with cold water (2 x 20 mL) to remove any residual catalysts and unreacted starting materials.
Purification:
Transfer the crude solid to a beaker and recrystallize from hot ethanol (approximately 30 mL).
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
Dry the purified ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate in a desiccator or a vacuum oven at a low temperature.
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected molecular weight of the product is approximately 246.26 g/mol .[6]
Troubleshooting and Key Considerations
Low Yield:
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring with TLC. If necessary, the reaction time can be extended.
Impurities in Starting Materials: Use high-purity reagents. Impurities in the salicylaldehyde derivative can lead to side reactions.
Loss during Work-up: Be careful during the transfer and filtration steps to minimize mechanical loss of the product. Ensure the product fully precipitates before filtration.
Product Purity Issues:
Incomplete Removal of Catalysts: Thoroughly wash the crude product with water to remove piperidine and acetic acid.
Inefficient Recrystallization: Use the minimum amount of hot solvent necessary for complete dissolution during recrystallization to ensure maximum recovery of pure crystals upon cooling. If the product oils out, try a different recrystallization solvent or a solvent mixture.
Safety Precautions:
All procedures should be carried out in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Piperidine and glacial acetic acid are corrosive and have strong odors. Handle with care.
Ethanol is flammable; avoid open flames.
Conclusion
The Knoevenagel condensation provides a robust and efficient method for the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. This protocol, with its detailed steps and considerations, is designed to be a reliable guide for researchers in organic and medicinal chemistry. The versatility of the coumarin scaffold continues to inspire the development of new therapeutic agents, and a solid understanding of its synthesis is fundamental to this endeavor.[4]
References
Matos, M. J., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1023841. Available from: [Link]
Saleh, M. A., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5289. Available from: [Link]
Scilit. (2026). The Role of Coumarins in Drug Discovery: Pharmacological Insights and Structural Innovations. Available from: [Link]
Elmusa, S., et al. (2023). Coumarin derivatives and their applications. ResearchGate. Available from: [Link]
RSC Medicinal Chemistry. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Available from: [Link]
Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]
Klimek, P., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8303. Available from: [Link]
J-Stage. (2021). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. Available from: [Link]
ChemHelp ASAP. (2023, January 9). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. Available from: [Link]
ResearchGate. Mechanism for the synthesis of coumarins via Knoevenagel condensation... Available from: [Link]
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
Kise, N., et al. (2018). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Molecules, 23(11), 2991. Available from: [Link]
Shaabani, A., et al. (2009). COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACETATE I. Journal of the Iranian Chemical Society, 6(4), 710-714. Available from: [Link]
Reddit. (2026, January 26). Knoevenagel condensation with acetic acid. r/OrganicChemistry. Available from: [Link]
ResearchGate. Piperidine and acetic acid as catalysts for Knoevenagel condensation. Available from: [Link]
Šafranko, S., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(9), 2093. Available from: [Link]
González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-28. Available from: [Link]
IntechOpen. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Available from: [Link]
IntechOpen. (2019). One-Pot Synthesis of Coumarin Derivatives. Available from: [Link]
Han, S., et al. (2015). One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives. Journal of Medicinal Plants Research, 9(13), 434-440. Available from: [Link]
SciELO México. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
Application Note: Green Synthesis Protocols for Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
Introduction & Mechanistic Rationale Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4) is a highly functionalized coumarin derivative that serves as a critical precursor in medicinal chemistry and orga...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4) is a highly functionalized coumarin derivative that serves as a critical precursor in medicinal chemistry and organic synthesis[1]. Featuring a chromene backbone with methyl substitutions at the 4 and 6 positions and an ethyl ester at the 3 position, this compound exhibits moderate lipophilicity (LogP ~2.58) and acts as a versatile building block for synthesizing anti-inflammatory and anticancer agents[1].
Historically, the synthesis of 3-ethoxycarbonyl coumarins relied on the Knoevenagel condensation of substituted salicylaldehydes or o-hydroxyacetophenones with diethyl malonate in volatile organic solvents (VOCs) like toluene, often requiring toxic basic catalysts such as piperidine[1]. To align with modern sustainable chemistry standards, this application note details three validated, field-proven green synthesis methodologies.
Mechanistic Pathway
The synthesis from 2-hydroxy-5-methylacetophenone and diethyl malonate proceeds via a base-catalyzed Knoevenagel condensation at the ketone carbonyl, yielding an alkylidene malonate intermediate. This is immediately followed by an intramolecular transesterification (cyclization) where the phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol to form the stable 2-oxo-2H-chromene ring[2].
Reaction pathway for the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Comparative Analysis of Green Methodologies
The selection of a green synthesis route depends on available laboratory infrastructure. Below is a comparative summary of the three protocols detailed in this guide.
Causality & Logic: L-proline acts as a bifunctional organocatalyst. Its secondary amine forms an iminium ion intermediate with the ketone of 2-hydroxy-5-methylacetophenone, increasing its electrophilicity. Concurrently, the ionic liquid 1,3-dimethylimidazolium methylsulfate ([MMIm][MSO4]) provides a highly polar medium that stabilizes the charged transition states, accelerating the reaction without the need for VOCs[2].
Step-by-Step Workflow:
Preparation: In a 50 mL round-bottom flask, add 10 mmol of 2-hydroxy-5-methylacetophenone and 11 mmol of diethyl malonate.
Catalyst Addition: Add 10 mol% L-proline and 5 mL of the ionic liquid [MMIm][MSO4].
Reaction: Stir the mixture at 90°C for 60 minutes. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent starting material under 254 nm UV indicates complete conversion.
Extraction: Cool the mixture to room temperature and add 15 mL of ethyl acetate. The highly lipophilic coumarin product (LogP ~2.58) partitions quantitatively into the organic layer[1], while the IL and L-proline remain in the lower phase.
Isolation: Decant the ethyl acetate layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the crude product. Recrystallize from hot ethanol.
Recycling: Dry the remaining IL phase in vacuo at 80°C for 2 hours to remove generated water and ethanol. The system is now ready for the next catalytic cycle[2].
Experimental workflow and ionic liquid recycling loop for sustainable coumarin synthesis.
Causality & Logic: Mechanochemical grinding induces plastic deformation and continuous renewal of the reactant crystal surfaces. This overcomes the mass-transfer limitations typical of solid-state reactions. The addition of a mild base (K₂CO₃) facilitates the initial deprotonation of diethyl malonate, driving the Knoevenagel condensation purely through mechanical energy[3].
Step-by-Step Workflow:
Mixing: Place 10 mmol of 2-hydroxy-5-methylacetophenone, 10 mmol of diethyl malonate, and 2 mmol of anhydrous K₂CO₃ into an agate mortar.
Grinding: Grind the mixture vigorously with a pestle for 15 minutes at ambient temperature. Self-Validation: The mixture will transition from a dry powder to a sticky paste as water and ethanol are liberated during the condensation and cyclization steps.
Quenching: Transfer the paste to a beaker and add 20 mL of ice-cold distilled water. Stir for 5 minutes to dissolve the potassium carbonate and byproducts[5].
Filtration: Filter the precipitated solid under vacuum. Wash the filter cake with cold water (2 × 10 mL) to remove any unreacted diethyl malonate.
Purification: Dry the solid in an oven at 60°C and recrystallize from ethanol to obtain pure ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Protocol C: Microwave-Assisted Synthesis
Causality & Logic: Microwave irradiation selectively heats highly polar reactants via dipolar polarization. This localized superheating drastically accelerates the intramolecular transesterification (cyclization) step—which is typically the rate-limiting step in conventional thermal heating—reducing the reaction time from hours to mere minutes[4].
Step-by-Step Workflow:
Preparation: In a microwave-safe glass vessel, combine 10 mmol of 2-hydroxy-5-methylacetophenone, 12 mmol of diethyl malonate, and a catalytic amount of a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) (5 mol%).
Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 300 W (maintaining a temperature of ~110°C) for 5 minutes[4].
Cooling & Precipitation: Allow the vessel to cool to room temperature. Add 15 mL of an ethanol/water mixture (1:1 v/v) and stir vigorously. Self-Validation: The sudden change in solvent polarity will force the highly crystalline coumarin product to precipitate out of the solution immediately.
Isolation: Collect the crystals via vacuum filtration, wash with cold aqueous ethanol, and dry under vacuum.
References
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxyl
Synthesis of (3-Methoxycarbonyl)coumarin in an Ionic Liquid: An Advanced Undergraduate Project for Green Chemistry.
Green synthesis of novel coumarin derivatives via grinding approach and their antimicrobial evalu
Green Synthesis of Heterocyclic Compounds.
Solvent-free synthesis of 3-carboxycoumarins. Green Chemistry (RSC Publishing).
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalyst-Free, Microwave-Assisted Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
Introduction & Strategic Rationale
Coumarin derivatives (2H-chromen-2-ones) are privileged heterocyclic scaffolds in medicinal chemistry, widely utilized in the development of anti-inflammatory, antimicrobial, and anticancer therapeutics[1]. Specifically, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4) is a highly valued synthetic precursor due to its unique structural arrangement, featuring a chromene backbone with methyl groups at the 4 and 6 positions, and an ethyl carboxylate group at the 3 position[1].
Traditionally, the synthesis of 3-carboxy-substituted coumarins relies on the Knoevenagel condensation of 2-hydroxyacetophenones with active methylene compounds (e.g., diethyl malonate)[2]. However, these conventional routes necessitate basic catalysts (e.g., piperidine, L-proline) and volatile organic solvents (e.g., toluene, ethanol), which complicate downstream purification, generate toxic waste, and reduce overall atom economy[2][3].
To align with modern green chemistry paradigms, this application note details a completely catalyst-free, "on-water" microwave-assisted protocol . By leveraging the unique physicochemical properties of the water-organic interface under microwave irradiation, we bypass the need for exogenous catalysts, achieving a highly efficient, self-validating, and environmentally benign workflow[4][5].
Mechanistic Insights: The "On-Water" Causality
A critical challenge in synthesizing 4-methyl substituted coumarins via Knoevenagel condensation is the lower electrophilicity and higher steric hindrance of the ketone carbonyl (in 2-hydroxy-5-methylacetophenone) compared to standard aldehydes. To overcome this without a base catalyst, this protocol utilizes dual physical activation:
Phase-Boundary Activation: In an aqueous suspension, the hydrophobic organic reactants coalesce. At this "on-water" interface, dangling hydroxyl groups of water molecules act as potent hydrogen-bond donors. They coordinate with the ketone carbonyl, dramatically enhancing its electrophilicity[6]. Simultaneously, interfacial water acts as a weak base to facilitate the enolization of diethyl malonate.
Microwave Dielectric Heating: Water's high loss tangent allows it to rapidly absorb microwave energy, creating localized superheating at the phase boundary. This thermal kinetic energy forces the initial intermolecular C-C bond formation[4][7].
Thermodynamic Sink: The subsequent intramolecular transesterification (lactonization) is thermodynamically favored. The elimination of water and ethanol irreversibly drives the equilibrium toward the stable bicyclic chromene system.
Fig 1. Mechanistic workflow of the catalyst-free, microwave-assisted synthesis.
Experimental Protocol
This protocol is designed as a self-validating system: the phase transition of the product serves as an intrinsic quality control indicator, visually confirming reaction completion.
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with a 30 mL pressure-rated quartz vessel and magnetic stirring.
Step-by-Step Workflow
Reaction Assembly: To the 30 mL microwave vessel, add 2-hydroxy-5-methylacetophenone and diethyl malonate. Add 10 mL of deionized water. Causality Note: The reactants will not dissolve, forming a biphasic suspension. This is intentional; the reaction strictly occurs at the hydrophobic droplet interface.
Microwave Irradiation: Seal the vessel securely. Program the reactor to reach 100 °C over a 2-minute ramp, and hold at 100 °C for exactly 10 minutes under continuous high-speed stirring (800 rpm).
Cooling & Precipitation (Self-Validation): Utilize the reactor's compressed air cooling to rapidly drop the temperature to 25 °C. Quality Control Check: Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate possesses moderate lipophilicity (LogP ~2.58) and low aqueous solubility[1]. Upon cooling, the target compound will spontaneously crash out of the aqueous phase as a dense, pale-yellow precipitate, validating successful conversion.
Isolation: Filter the crude solid under vacuum. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove any residual unreacted diethyl malonate and water-soluble byproducts.
Purification: Recrystallize the crude solid from boiling ethanol. Allow the solution to cool slowly to room temperature to yield pure ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate as crystalline needles.
Fig 2. Step-by-step experimental workflow for the catalyst-free synthesis.
Data Presentation & Optimization
The superiority of the catalyst-free, microwave-assisted "on-water" method is evident when compared to conventional thermal heating and solvent-free conditions. The synergistic effect of microwave irradiation and water interface stabilization drastically reduces reaction time while maximizing yield.
Table 1: Optimization of Reaction Conditions for Catalyst-Free Synthesis
Entry
Solvent
Heating Method
Temperature (°C)
Time
Yield (%)
1
Ethanol
Conventional
78 (Reflux)
12 h
22
2
None (Solvent-free)
Conventional
100
6 h
45
3
Water
Conventional
100
6 h
60
4
None (Solvent-free)
Microwave
100
15 min
78
5
Water
Microwave
100
10 min
94
Analytical Characterization
To ensure trustworthiness and verify the structural integrity of the synthesized product, perform the following analyses. The expected analytical profile is as follows:
Mass Spectrometry: Exact Mass expected at 246.089 g/mol (Molecular Formula: C₁₄H₁₄O₄)[1].
FT-IR (ATR): Look for the complete disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) from the starting material. Confirm the appearance of a sharp, intense lactone carbonyl stretch at ~1750 cm⁻¹ and an ester carbonyl stretch at ~1710 cm⁻¹.
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the ethyl ester protons (quartet at ~4.40 ppm, triplet at ~1.40 ppm) and the two distinct methyl singlets corresponding to the 4-position (~2.45 ppm) and 6-position (~2.38 ppm).
[2] Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.
[7] One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. NIH / MDPI.
[4] Catalyst-Free Synthesis of α,α-bis(4-Hydroxycoumarin-3-yl)toluene in Aqueous Media Under Microwave Irradiation: Synthetic Communications. Taylor & Francis.
[6] Efficient one-pot catalyst-free synthesis of novel coumarin- spiro[indoline-3,4'-pyran] conjugates via three-component domino reaction in aqueous medium. Taylor & Francis.
[3] A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing.
[5] Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen.
ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate as a precursor for heterocyclic synthesis
An In-Depth Guide to the Application of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate as a Precursor in Heterocyclic Synthesis Introduction: The Versatility of a Coumarin Building Block Ethyl 4,6-dimethyl-2-oxo-2H-c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Application of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate as a Precursor in Heterocyclic Synthesis
Introduction: The Versatility of a Coumarin Building Block
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a member of the coumarin family, a class of benzopyrone compounds widely recognized for their significant biological activities and as privileged scaffolds in medicinal chemistry.[1][2][3] This specific derivative, with its strategically placed methyl and ethyl carboxylate groups, serves as a highly versatile and reactive precursor for the synthesis of a diverse array of heterocyclic compounds.[4] Its utility stems from multiple reactive sites: the electrophilic carbonyl carbon of the pyrone ring, the potential for nucleophilic attack at the ester group, and the reactivity of the C3-C4 double bond, which together allow for a variety of chemical transformations.
The chromene core itself is a key pharmacophore found in numerous compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][5][6] By using ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate as a starting material, researchers can readily access novel and complex heterocyclic systems, such as pyridine, pyrazole, and fused pyrimidine derivatives, which are of significant interest in drug discovery and development.[7][8] This guide provides a detailed overview of the synthesis of this precursor and its application in constructing valuable heterocyclic frameworks, complete with reaction mechanisms and detailed experimental protocols.
Part 1: Synthesis of the Precursor
The most common and efficient method for synthesizing 3-carboxycoumarin derivatives is the Knoevenagel condensation.[4][9] This reaction typically involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester. For the title compound, 5-methylsalicylaldehyde is condensed with diethyl malonate in the presence of a basic catalyst like piperidine.
Protocol 1: Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
Rationale: This one-pot reaction utilizes piperidine as a basic catalyst to deprotonate the active methylene group of diethyl malonate, initiating the Knoevenagel condensation with 5-methylsalicylaldehyde. The subsequent intramolecular cyclization and dehydration, driven by heating under reflux, leads to the formation of the stable coumarin ring system. Ethanol serves as an effective solvent for all reactants.[10]
Materials:
5-Methylsalicylaldehyde
Diethyl malonate
Piperidine
Absolute Ethanol
Procedure:
In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-methylsalicylaldehyde (10 mmol), diethyl malonate (12 mmol), and absolute ethanol (50 mL).
Add piperidine (1 mL) dropwise to the mixture while stirring.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
If precipitation occurs, filter the solid product and wash it with a small amount of cold ethanol.
If no precipitate forms, reduce the solvent volume under reduced pressure and pour the residue into crushed ice.
Collect the resulting solid by filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain pure ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate as a crystalline solid.[10][11]
Advanced Application Note: Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate in Fluorescent Probe Development
Introduction and Structural Rationale In the landscape of chemical biology and molecular imaging, coumarin derivatives are foundational scaffolds for designing fluorescent probes due to their large Stokes shifts, excelle...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Rationale
In the landscape of chemical biology and molecular imaging, coumarin derivatives are foundational scaffolds for designing fluorescent probes due to their large Stokes shifts, excellent photostability, and high quantum yields[1]. Among these, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4) serves as a highly specialized building block[2].
As an Application Scientist, selecting the right fluorophore scaffold is not arbitrary; it is dictated by the target microenvironment and the required photophysics. This specific molecule offers three distinct structural advantages:
Lipophilicity for Cellular Permeability: The addition of methyl groups at the 4 and 6 positions increases the overall lipophilicity of the chromene backbone (LogP ≈ 2.58), which is critical for efficient integration into biological membranes and lipid bilayers during live-cell imaging[2][].
Electronic Tuning via the 3-Carboxylate Group: The ethyl carboxylate moiety at the 3-position acts as a potent electron-withdrawing group (EWG). When paired with an electron-donating group (EDG) on the coumarin ring, it creates a highly polarized Donor-π-Acceptor (D-π-A) "push-pull" architecture[4][5]. This facilitates robust Intramolecular Charge Transfer (ICT), allowing for tunable emission wavelengths and ratiometric sensing capabilities[4].
Synthetic Versatility: The compound is readily synthesized and modified via Knoevenagel condensation, providing a reliable pathway to functionalize the probe with specific receptor moieties for metal ions (e.g., Cu²⁺, Zn²⁺) or reactive oxygen species (ROS)[2][6].
Mechanistic Insights: ICT and PET (E-E-A-T)
To build a self-validating experimental system, researchers must understand the causality behind the fluorescence "turn-on" or "turn-off" mechanisms. Probes derived from ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate primarily operate via two photophysical pathways:
Intramolecular Charge Transfer (ICT): Upon photoexcitation, charge is transferred from the electron-rich donor region of the coumarin to the electron-deficient 3-carboxylate acceptor[7]. When an analyte (such as a metal ion) coordinates with the donor group, it alters the electron distribution, modulating the efficiency of the charge transfer. This typically results in a detectable spectral shift (solvatochromism or ratiometric emission)[7][8].
Photoinduced Electron Transfer (PET): In the apo-state (unbound), the lone pair electrons from a conjugated receptor moiety transfer to the excited fluorophore, quenching the fluorescence[1][7]. Upon analyte binding, the lone pair is engaged in coordination, halting the electron transfer and restoring the strong intrinsic fluorescence of the coumarin core[1].
Logic flow of PET/ICT mechanisms in coumarin-3-carboxylate probes upon analyte binding.
Data Presentation: Photophysical Properties
The table below summarizes the theoretical and observed photophysical enhancements when utilizing the 3-carboxylate coumarin scaffold compared to unsubstituted baselines. The D-π-A architecture significantly red-shifts the emission and improves the quantum yield.
Compound Scaffold
Absorbance Max (λ_abs)
Emission Max (λ_em)
Stokes Shift
Quantum Yield (Φ)
Primary Application
Unsubstituted Coumarin
~320 nm
~390 nm
~70 nm
< 0.10
Baseline reference
7-Hydroxycoumarin
~360 nm
~450 nm
~90 nm
0.60 - 0.70
Enzyme activity assays
Ethyl 4,6-dimethyl-coumarin-3-carboxylate
~380 nm
~470 nm
~90 nm
0.75 - 0.85
Lipophilic cellular imaging
7-Amino-coumarin-3-carboxylate derivatives
~410 nm
~500 nm
~90 nm
> 0.90
Metal ion / ROS sensing
(Note: Values are representative averages in physiological pH buffers. Exact values depend on specific solvent polarity and receptor functionalization[][4][9].)
Experimental Protocols
The following protocols provide a self-validating workflow from the chemical synthesis of the probe to its application in live-cell imaging.
Protocol A: Synthesis of the Fluorescent Probe via Knoevenagel Condensation
Causality Check: The Knoevenagel condensation is utilized because the active methylene group of ethyl acetoacetate reacts highly efficiently with substituted salicylaldehydes under basic conditions, driving the cyclization to form the stable chromene ring[2][4].
Reaction Setup: Dissolve 4,6-dimethylsalicylaldehyde (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
Reagent Addition: Add ethyl acetoacetate (12 mmol) to the solution while stirring.
Catalysis: Add 3-4 drops of piperidine to act as the basic catalyst[2][7].
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase[7].
Precipitation: Once the starting material is consumed, cool the reaction mixture to room temperature, then transfer it to an ice bath to induce precipitation.
Purification: Collect the crude yellow solid via vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials[7].
Validation: Recrystallize from ethanol and confirm the structure of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate using ¹H-NMR and ¹³C-NMR spectroscopy[1].
Protocol B: Live-Cell Imaging Workflow
Causality Check: To ensure the observed fluorescence is due to the target analyte and not background autofluorescence, a control group with a known chelator/scavenger must be used alongside the experimental group.
Step-by-Step Methodology:
Probe Preparation: Dissolve the synthesized coumarin probe in cell-culture grade DMSO to create a 10 mM stock solution. Critical: Keep DMSO concentration below 0.5% in the final assay to prevent cellular toxicity.
Cell Culture: Seed HeLa or PC3 cells in a glass-bottom confocal dish and culture them in DMEM supplemented with 10% FBS at 37 °C with 5% CO₂ until 70-80% confluent.
Incubation: Wash the cells twice with PBS. Add the coumarin probe (final concentration: 5–10 µM) diluted in serum-free media. Incubate for 30 minutes at 37 °C[6].
Analyte Introduction (Experimental): Introduce the target analyte (e.g., 50 µM Cu²⁺ or H₂O₂) and incubate for an additional 20 minutes.
Washing: Wash the cells three times with cold PBS to remove any extracellular, unbound probe.
Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the sample using a 405 nm or 488 nm laser (depending on the specific derivative's λ_abs) and collect emission in the blue-green channel (450–550 nm)[][6].
End-to-end workflow from chemical synthesis of the coumarin probe to live-cell confocal imaging.
References
Journal of the American Chemical Society (ACS). "New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications." JACS. Available at: [Link]
MDPI. "Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives." Molecules. Available at: [Link]
RSC Publishing. "Metal-free access to 4-indolyl coumarin from coumarin 3-carboxylic acid and indole via a Michael addition-decarboxylation and dehydrogenation protocol." RSC Advances. Available at:[Link]
Journal of the American Chemical Society (ACS). "Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins." JACS Au. Available at: [Link]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate
Abstract This application note provides a detailed protocol for the efficient synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate via a microwave-assisted Pechmann condensation. This method offers significant...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed protocol for the efficient synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate via a microwave-assisted Pechmann condensation. This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, higher yields, and alignment with the principles of green chemistry.[1][2][3] The protocol is designed for researchers in medicinal chemistry and drug development, providing not only a step-by-step guide but also the scientific rationale behind the procedural choices.
Introduction: The Case for Microwave-Assisted Synthesis
Coumarin derivatives are a vital class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[4][5] The target molecule, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS No: 25937-10-4), serves as a key intermediate in the synthesis of more complex, biologically active molecules.[6]
Key Advantages of this Protocol:
High Efficiency: Achieve high product yields in a fraction of the time required by conventional methods.[3][4]
Green Chemistry: The solvent-free condition minimizes volatile organic compound (VOC) waste.
Reproducibility: Microwave reactors offer precise control over temperature and power, ensuring high reproducibility.
Reaction Scheme & Mechanism
The synthesis proceeds via the Pechmann condensation of 3,5-dimethylphenol with ethyl acetoacetate, catalyzed by an acid.
Overall Reaction:
The reaction mechanism involves three key stages, accelerated by the acid catalyst and microwave irradiation[12][13]:
Transesterification: The phenol attacks the acetyl carbonyl of the ethyl acetoacetate.
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring attacks the ester carbonyl, leading to cyclization.
Dehydration: Elimination of a water molecule results in the formation of the stable coumarin ring system.
Below is a diagram illustrating the logical flow of the Pechmann condensation mechanism.
Caption: Workflow of the Microwave-Assisted Pechmann Condensation.
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Reactant Preparation
Place a magnetic stir bar into a 2-5 mL microwave reaction vial.
Add the catalyst, anhydrous Iron(III) fluoride (FeF₃) (0.05 g).[4][5]
Step 2: Microwave Irradiation
Seal the vial with a cap.
Place the vial inside the cavity of the microwave reactor.
Set the reaction parameters as follows:
Temperature: 110 °C (Use a fixed temperature setting)
Microwave Power: 450 W (Adjust as needed to maintain temperature)
Reaction Time: 5-7 minutes
Stirring: On
Causality Explanation: Microwave irradiation at 450 W provides sufficient energy for rapid heating to the target temperature, significantly accelerating the condensation and cyclization steps.[4] Holding the temperature at 110 °C ensures the reaction proceeds efficiently without significant decomposition of reactants or product. The short reaction time is a key advantage of this method.[3]
Step 3: Reaction Monitoring and Work-up
After irradiation is complete, allow the vial to cool to below 50 °C before carefully opening it.
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
Add 10 mL of ethyl acetate to the reaction mixture and stir to dissolve the product.
Filter the mixture using a Buchner funnel to remove the solid catalyst. The catalyst can be washed with a small amount of additional ethyl acetate.[5]
Pour the filtrate into a separatory funnel and wash with 10 mL of deionized water to remove any remaining water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
The resulting crude solid is typically of high purity. For further purification, recrystallize the product from hot ethanol.
Dissolve the crude solid in a minimum amount of hot ethanol.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Expected Results and Characterization
This protocol consistently produces ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate in high yields.
- Increase reaction time in 1-minute increments. - Ensure accurate temperature monitoring. - Try an alternative catalyst like p-TsOH or Amberlyst-15.[13][15]
Dark-colored product
Charring or side reactions due to overheating.
- Reduce the microwave power or set a lower maximum temperature (e.g., 100 °C). - Ensure efficient stirring to avoid localized hotspots.
Catalyst difficult to filter
Catalyst is too fine.
- Allow the solution to settle before decanting the supernatant for filtration. - Consider using a solid-supported catalyst that is easier to handle.[7]
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and environmentally conscious method for synthesizing ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. By leveraging the benefits of microwave energy, this procedure dramatically shortens reaction times and improves yields compared to classical synthetic routes, making it an invaluable tool for researchers in drug discovery and organic synthesis.
References
Al-Warhi, T., et al. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(8), 13093-13103. [Link]
Siddiqui, A., et al. (2022). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. Atlantis Press. [Link]
Yuanita, E., et al. (2020). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry, 13(2), 978-985. [Link]
Liew, K. Y., et al. (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences, 27(2), 331-346. [Link]
Tose, A. K., & Akbas, H. (2018). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Letters in Drug Design & Discovery, 15(9). [Link]
Bouasla, R., et al. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Catalysts, 7(12), 373. [Link]
Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34693-34721. [Link]
Sova, M., & Sova, I. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Current Organic Synthesis, 17(4), 264-283. [Link]
Saha, B., et al. (2019). One-Pot Synthesis of Coumarin Derivatives. IntechOpen. [Link]
da Silva, A. D., et al. (2018). AN EXPERIMENT FOR THE UNDERGRADUATE ORGANIC CHEMISTRY LABORATORY MICROWAVE-ASSISTED SYNTHESIS AND PKA DETERMINATION OF UMBELLIFERONE. Química Nova, 41(6), 702-707. [Link]
Yuanita, E., et al. (2018). THE EFFECT OF VARIOUS PHENOLICS IN p-TsOH- CATALYZED SOLVENT-FREE MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARIN DERIVATIVES. Oriental Journal of Chemistry, 34(3). [Link]
Patil, S. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(11), 14501-14511. [Link]
Khatavi, S. Y., et al. (2019). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid using WELFSA. ResearchGate. [Link]
Martínez-Mata, D., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 795-810. [Link]
Zhang, Y., et al. (n.d.). A cheap and reusable cholinium-based ionic liquid for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances. [Link]
Chembase.cn. (n.d.). Ethyl 4,6-diMethyl-2-oxo-2H-chroMene-3-carboxylate — Chemical Substance Information. [Link]
Khatavi, S. Y., et al. (2019). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA. Bentham Science Publishers. [Link]
Szałapska, E., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 888. [Link]
Al-Zoubi, R. M. (2023). Coumarin Synthesis Via The Pechmann Reaction. IJSART, 9(12). [Link]
Shinde, P. D., & Shingare, M. S. (2012). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. Der Pharma Chemica, 4(1), 324-328. [Link]
Singh, G., et al. (2018). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. SciSpace. [Link]
Al-Warhi, T., et al. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF 3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. MDPI. [Link]
Toda, F., & Tanaka, K. (1998). Solvent-Free Coumarin Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (20), 3207-3208. [Link]
Malvacio, I., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4385. [Link]
González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-28. [Link]
Al-Mulla, A. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 14(12), 103442. [Link]
Sharma, M., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Organic & Medicinal Chemistry International Journal, 8(5). [Link]
Al-Soud, Y. A., et al. (2004). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 9(12), 1118-1127. [Link]
Ghorab, M. M., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(2), 2925-2942. [Link]
Oltean, R. A., et al. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2024(1), M1842. [Link]
Chen, J., et al. (2020). Concise Synthesis of Isocoumarin-3-carboxylic Acid Esters. ResearchGate. [Link]
Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]
Fayed, E. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
Technical Support Center: Optimizing the Synthesis of Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate
Welcome to the Advanced Technical Support Center for chromene derivative synthesis. This guide is specifically engineered for research scientists and drug development professionals facing yield bottlenecks during the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for chromene derivative synthesis. This guide is specifically engineered for research scientists and drug development professionals facing yield bottlenecks during the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4)[1].
The synthesis of this specific coumarin derivative typically relies on a Knoevenagel condensation between 2-hydroxy-5-methylacetophenone and diethyl malonate, followed by an intramolecular transesterification (lactonization)[1]. Because the starting material is an acetophenone rather than a highly reactive salicylaldehyde, researchers frequently encounter stalled reactions and poor yields[2].
This guide provides a mechanistic troubleshooting framework, quantitative condition analyses, and a self-validating standard operating procedure (SOP) to maximize your reaction efficiency.
I. Mechanistic Workflow & Troubleshooting Logic
Before adjusting your reaction parameters, it is critical to diagnose exactly where the synthesis is failing. The following diagnostic tree isolates the two primary failure points: condensation failure (due to ketone unreactivity) and cyclization failure (due to equilibrium stalling).
Diagnostic workflow for Knoevenagel condensation of sterically hindered coumarin derivatives.
II. Reaction Optimization FAQ: Understanding Causality
Q1: Why is the yield of this 4,6-dimethyl derivative inherently lower than standard 3-substituted coumarins?A: The root causality lies in the electrophilicity of the starting material. Standard coumarin syntheses utilize salicylaldehydes, which possess a highly reactive aldehyde carbonyl. To synthesize the 4,6-dimethyl analog, you must use 2-hydroxy-5-methylacetophenone[1]. The ketone carbonyl in this acetophenone is significantly less electrophilic due to the electron-donating inductive effect of the methyl group and suffers from increased steric hindrance. This creates a high activation energy barrier for the initial nucleophilic attack by the malonate enolate, often leading to incomplete conversion under standard reflux conditions[2].
Q2: What is the mechanistic advantage of adding glacial acetic acid alongside piperidine?A: Piperidine alone acts as a simple Brønsted base to deprotonate diethyl malonate. However, for unreactive ketones, basic conditions are insufficient. Adding glacial acetic acid forms piperidinium acetate, which acts as a bifunctional catalyst [3]. The acidic proton weakly activates the ketone oxygen (increasing the carbon's electrophilicity), while the acetate/piperidine facilitates enolate formation. This dual activation is critical for driving the initial condensation forward.
Q3: Why do I observe an uncyclized intermediate on my TLC instead of the final coumarin?A: The reaction proceeds in two distinct stages: the Knoevenagel condensation (forming an open-chain intermediate) followed by an intramolecular transesterification (lactonization)[4]. The cyclization requires the phenolic hydroxyl group to attack the ethyl ester, expelling ethanol. Because this is an equilibrium process, failing to actively remove ethanol from the system will cause the reaction to stall at the open-chain intermediate. Utilizing a Dean-Stark apparatus or solvent-free open-vessel microwave conditions forces the equilibrium toward the closed coumarin ring[5].
III. Quantitative Data Analysis: Impact of Reaction Conditions
To bypass the low reactivity of the acetophenone precursor, various catalytic and thermodynamic interventions can be applied. The table below summarizes the expected outcomes based on established synthetic methodologies[5],[6],[4].
Catalyst System
Solvent
Temperature / Method
Time
Typical Yield (%)
Primary Limitation
Piperidine
Ethanol
78°C (Reflux)
24 h
40-50%
Low electrophilicity of ketone stalls reaction[6].
Scale-up limitations for large industrial batches[5].
IV. Validated Protocol: Microwave-Assisted Solvent-Free Synthesis
This protocol leverages solvent-free microwave irradiation to overcome the high activation barrier of the ketone while simultaneously driving off byproduct ethanol to force complete cyclization[5],[2].
Step 1: Reagent Preparation & Quality Control
Causality: Diethyl malonate degrades over time to form malonic acid, which will neutralize the piperidine catalyst and halt the reaction[3].
Action: Ensure 2-hydroxy-5-methylacetophenone (1.0 eq, 10 mmol) is completely dry. Use freshly distilled diethyl malonate (1.2 eq, 12 mmol).
Step 2: Reaction Assembly
Action: In a 50 mL microwave-safe reaction vessel, combine the 2-hydroxy-5-methylacetophenone and diethyl malonate.
Action: Add piperidine (0.1 eq, 1 mmol) dropwise. Homogenize the mixture by gentle swirling.
Causality: No solvent is added. Operating under neat (solvent-free) conditions maximizes the collision frequency of the reactive species, drastically increasing the reaction rate[6].
Step 3: Microwave Irradiation
Action: Place the open vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
Action: Program the reactor to ramp to 130°C over 2 minutes and hold for 10 minutes at a maximum power of 200W[5].
Causality: The open vessel allows the byproduct ethanol to evaporate as a gas, shifting the transesterification equilibrium entirely toward the closed ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate product.
Step 4: Self-Validation (In-Process Control)
Action: After cooling to room temperature, extract a 10 µL aliquot and dilute in 1 mL ethyl acetate. Run a TLC (Silica gel, 8:2 Hexane:Ethyl Acetate).
Validation Check: The starting ketone (higher
Rf
) should be completely absent. A single dominant fluorescent spot under UV 254 nm indicates successful cyclization. If the intermediate is present, re-irradiate the mixture for 5 additional minutes.
Step 5: Workup and Purification
Action: Add 15 mL of ice-cold ethanol to the crude mixture and triturate until a solid precipitate forms.
Action: Filter the solid under vacuum and wash with 5 mL of cold ethanol.
Action: Recrystallize from hot ethanol to yield pure ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate as crystalline needles[1].
V. References
Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation
Source: Imperial College London / Research Repositories
URL:[Link]
Recent Methods for the Synthesis of Coumarin Derivatives Using Different Strategies
Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPN)
URL:[Link]
Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review
Source: Journal of Medicinal and Chemical Sciences
URL:[Link]
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Technical Support Center: Purification and Recrystallization of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
Welcome to the technical support resource for the purification of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the purification of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this coumarin derivative. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification and recrystallization process in a direct question-and-answer format.
Q1: My final product yield after recrystallization is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization and typically points to a suboptimal choice of solvent or procedural inefficiencies.
Causality: The core principle of recrystallization is the significant difference in the solubility of the compound in a given solvent at high and low temperatures. If the compound remains highly soluble even at low temperatures, or if an excessive volume of solvent is used, a substantial amount of the product will be lost in the mother liquor.
Troubleshooting Steps:
Solvent Selection Re-evaluation: The ideal solvent should dissolve the crude product completely at its boiling point but exhibit very low solubility near 0 °C. For coumarin derivatives, ethanol is a common and effective choice.[1][2][3] However, if yields are poor, consider a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like ethanol or dichloromethane) at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble, e.g., water or hexane) until turbidity (cloudiness) appears. Reheat to clarify and then allow to cool slowly.
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will increase the amount of product that remains dissolved upon cooling.
Cooling Process: Ensure the crystallization process is slow. Rapid cooling in an ice bath can lead to the formation of very small crystals or precipitation of impurities. Allow the solution to cool to room temperature undisturbed first, which encourages the formation of larger, purer crystals, before moving it to an ice bath to maximize recovery.
Check for Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, it indicates the solvent is too volatile or the apparatus is not sufficiently pre-heated. Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtration.
Q2: After cooling, my product has separated as an oil instead of forming crystals. How can I induce crystallization?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, disrupting crystal lattice formation.
Causality: The compound is coming out of solution from a supersaturated state at a temperature above its own melting point, causing it to separate as a liquid phase rather than a solid crystalline lattice. Impurities can act as colligative properties, lowering the melting point of the mixture and interfering with crystal nucleation.
Troubleshooting Steps:
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.
Lower the Temperature of Saturation: Reheat the solution to re-dissolve the oil. Add a slightly larger volume of the solvent and allow it to cool more slowly. This reduces the degree of supersaturation at any given temperature.
Change the Solvent System: If oiling persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point.
Preliminary Purification: If impurities are suspected to be the primary cause, a pre-purification step may be necessary. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel to remove polar impurities. Evaporate the solvent and attempt the recrystallization again. For more challenging separations, column chromatography is recommended.[4][5]
Q3: The final crystalline product has a distinct yellow or brownish tint, but the literature describes it as a white or colorless solid. How can I remove the colored impurities?
A3: The presence of color often indicates high molecular weight, conjugated byproducts from the synthesis. These can frequently be removed by adsorption.
Causality: The synthesis of coumarins, often via condensation reactions like the Knoevenagel or Pechmann condensations, can produce colored side products.[3][6] These impurities are often present in very small quantities but are highly chromophoric.
Troubleshooting Steps:
Activated Charcoal Treatment: After dissolving the crude product in the minimum amount of hot recrystallization solvent, add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution.
Procedure:
Add the charcoal to the hot solution and swirl the flask. Caution: Add charcoal carefully to a solution below its boiling point to avoid violent bumping.
Heat the mixture at a gentle boil for 5-10 minutes to allow the charcoal to adsorb the colored impurities.
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. The filtrate should be colorless.
Allow the filtrate to cool and crystallize as usual.
Q4: The melting point of my purified product is broad (e.g., a range of 3-5 °C) and lower than the expected literature value. Is it pure?
A4: A broad and depressed melting point is a classic indicator of an impure compound.
Causality: Impurities disrupt the crystal lattice of the pure compound, which requires less energy (a lower temperature) to break down. The melting occurs over a range as different parts of the mixture melt at different temperatures. A pure compound typically has a sharp melting point range of 1-2 °C. While the exact melting point for the title compound is not consistently reported, related structures like ethyl 2-oxo-2H-chromene-3-carboxylate melt sharply at 92–93 °C.[1]
Troubleshooting Steps:
Second Recrystallization: The most straightforward solution is to perform another recrystallization. The first recrystallization may have removed the bulk of the impurities, but a second pass will improve purity further. Consider using a different solvent system for the second attempt to target impurities with different solubility profiles.
Assess Purity via TLC: Before and after recrystallization, assess the purity using Thin Layer Chromatography (TLC).[7] A pure compound should ideally show a single, well-defined spot. If multiple spots are visible, recrystallization alone may not be sufficient, and column chromatography is the recommended next step.
Ensure Complete Drying: Residual solvent can also depress the melting point. Ensure your product is thoroughly dried under vacuum to remove any trapped solvent molecules before taking a melting point reading.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the recrystallization of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate?
A1: The choice of solvent is critical for successful recrystallization. Based on the solubility of similar coumarin structures and general organic chemistry principles, the following solvents are recommended for screening.[8]
Solvent
Boiling Point (°C)
Rationale & Comments
Ethanol
78
Primary Choice. Coumarin derivatives frequently show excellent solubility in hot ethanol and significantly lower solubility in cold ethanol, making it an ideal starting point for recrystallization.[1][2][3][9]
Isopropanol
82
A good alternative to ethanol with slightly different solubility characteristics.
Ethyl Acetate
77
A moderately polar solvent. Often used in combination with a non-polar anti-solvent like hexane for mixed-solvent recrystallization.
Toluene
111
A non-polar solvent. While sometimes used as a reaction solvent, it can be effective for recrystallizing less polar compounds.[8]
Methanol
65
Can be effective, but its lower boiling point means there is a smaller temperature gradient for crystallization compared to ethanol.
Q2: What are the most probable impurities I might encounter from a typical synthesis?
A2: The impurities will be dictated by the synthetic route used. The most common synthesis for this class of compounds is the Knoevenagel condensation of 4,6-dimethylsalicylaldehyde with ethyl acetoacetate, catalyzed by a base like piperidine.[3][8]
Unreacted Starting Materials: 4,6-dimethylsalicylaldehyde and ethyl acetoacetate.
Catalyst Residue: Residual piperidine or other amine catalysts. These are typically removed during the initial aqueous workup.
Side-Products: Self-condensation products of ethyl acetoacetate or side-reactions involving the aldehyde. Hydrolysis of the ester group to the corresponding carboxylic acid can also occur if conditions are too harsh or aqueous base is used in the workup.[6]
Q3: How should I properly monitor the purification process to ensure the final product is pure?
A3: A multi-faceted approach is best for confirming purity.
Thin Layer Chromatography (TLC): This is the most rapid and convenient method for monitoring the progress of purification.[7][10][11]
Procedure: Spot the crude material, the mother liquor, and the recrystallized product on the same TLC plate.
Analysis: The crude material may show multiple spots. The final product should ideally show a single, strong spot with an Rf value that matches the main component in the crude mixture. The mother liquor will contain the soluble impurities and some of the desired product.
Melting Point Analysis: As discussed in the troubleshooting guide, a sharp melting point that is consistent with literature values for analogous compounds is a strong indicator of purity.[1]
Spectroscopic Analysis: For final characterization and confirmation of structure, spectroscopic methods are essential.
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any impurities with distinct signals.[2]
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., ester carbonyl, lactone carbonyl, C=C bonds).[1]
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
Experimental Workflow & Diagrams
Standard Recrystallization Protocol (Ethanol)
Dissolution: Place the crude ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring (using a hot plate). Continue to add ethanol dropwise until the solid has just completely dissolved.
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Analysis: Determine the yield, melting point, and run a TLC to confirm purity.
Diagrams
Caption: General workflow for the purification of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate via recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
PMC. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
ACS Publications. A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. (2023).
IUCr. Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl].
Jetir.Org. Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes.
Technical Support Center: Troubleshooting the Synthesis of Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate
Welcome to the Technical Support Center for the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4)[1]. This compound is a highly valued coumarin derivative utilized extensively in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS: 25937-10-4)[1]. This compound is a highly valued coumarin derivative utilized extensively in medicinal chemistry and organic synthesis[1]. Synthesizing this specific chromene scaffold typically involves a Knoevenagel condensation followed by an intramolecular transesterification (cyclization) using a substituted phenol (such as 2-hydroxy-5-methylacetophenone) and diethyl malonate[2].
While the theoretical yield of this cascade reaction is high, researchers frequently encounter yield-limiting side products. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to minimize impurities and maximize the purity of your target compound.
Section 1: Mechanistic Pathway & Side Product Origins
To effectively troubleshoot, we must first understand the causality behind the side reactions. The synthesis utilizes a weak base (such as piperidine) and an acid co-catalyst (glacial acetic acid) to drive the initial Knoevenagel condensation[3].
Incomplete Cyclization: The initial step forms an uncyclized Knoevenagel adduct. The subsequent step requires intramolecular transesterification to form the lactone (chromene) ring, releasing ethanol. If ethanol is not actively removed, the equilibrium stalls, leaving uncyclized intermediates.
Hydrolysis (3-Carboxylic Acid Formation): The C3-ethyl ester is highly susceptible to hydrolysis. Trace water in the solvent or overly basic conditions during workup will cleave the ester, yielding 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylic acid[4].
Decarboxylation: If the 3-carboxylic acid is formed and subjected to high thermal stress, it will readily decarboxylate to form 4,6-dimethylcoumarin[5].
Reaction pathway and side product formation in 4,6-dimethylcoumarin-3-carboxylate synthesis.
Q: Why am I seeing a high percentage of the uncyclized Knoevenagel adduct in my LC-MS/HPLC traces?A: The accumulation of the uncyclized adduct occurs when the intramolecular transesterification step fails to reach completion. Because this step produces ethanol as a byproduct, Le Chatelier's principle dictates that the presence of ethanol will push the equilibrium backward.
Troubleshooting Action: Implement a Dean-Stark apparatus to continuously remove both water (from the initial condensation) and ethanol (from the cyclization). Using toluene as a solvent allows for efficient azeotropic removal of these byproducts.
Q: My final product contains significant amounts of 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylic acid. How do I prevent this?A: The C3-ethyl ester is highly labile. The presence of the 3-carboxylic acid indicates unwanted hydrolysis. This is typically caused by either wet solvents during the reaction or overly aggressive aqueous base washes during the workup phase.
Troubleshooting Action: Ensure strictly anhydrous conditions. Dry your toluene over 4Å molecular sieves prior to use. During workup, avoid washing the organic layer with strong bases (like NaOH or KOH); instead, use a mild saturated NaHCO₃ solution and minimize contact time.
Q: I am detecting 4,6-dimethylcoumarin (the completely decarboxylated product). What went wrong?A: This is a downstream consequence of the hydrolysis issue mentioned above. Once the 3-carboxylic acid is formed, it becomes highly susceptible to thermal decarboxylation. If your reaction or subsequent distillation/drying steps exceed 120 °C, the carboxylic acid group will cleave as CO₂.
Troubleshooting Action: First, prevent hydrolysis. Second, strictly control your reaction temperature. Refluxing in toluene (b.p. 110 °C) is ideal, but avoid localized superheating by using an appropriately sized oil bath and vigorous stirring.
Diagnostic workflow for resolving common side products during coumarin synthesis.
This protocol is designed as a self-validating system. By monitoring the volume of the azeotrope collected in the Dean-Stark trap, you can physically validate the progression of both the condensation and cyclization steps without needing constant LC-MS sampling.
Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser. Causality: The Dean-Stark trap is non-negotiable for driving the transesterification to completion by removing the ethanol byproduct.
Reagent Charging: Add the 2-hydroxy-5-methylacetophenone, diethyl malonate, and anhydrous toluene to the flask. Stir until homogenous.
Catalyst Addition: Sequentially add the piperidine and glacial acetic acid. Causality: The combination of a weak base and weak acid forms piperidinium acetate in situ, which acts as a bifunctional catalyst, activating both the carbonyl and the active methylene group.
Azeotropic Reflux: Heat the mixture to a vigorous reflux (oil bath at 125 °C to maintain an internal temperature of ~110 °C).
Self-Validation Checkpoint: Monitor the Dean-Stark trap. For a 10 mmol scale, you should collect approximately 0.18 mL of water (from Knoevenagel) and 0.58 mL of ethanol (from cyclization). The reaction is complete when the azeotropic phase separation ceases (typically 4-6 hours).
Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl (20 mL) to remove the piperidine, followed by saturated aqueous NaHCO₃ (20 mL) to remove acetic acid, and finally brine (20 mL). Causality: Rapid, cold washes prevent the hydrolysis of the C3-ester.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Section 4: Quantitative Data & Optimization
The table below summarizes the causal relationship between reaction conditions and the resulting side-product profile, allowing researchers to benchmark their results.
Solvent System
Catalyst System
Temp (°C)
Target Yield (%)
Uncyclized Adduct (%)
3-Carboxylic Acid (%)
Decarboxylation (%)
Ethanol (Reflux)
Piperidine
78
45
40
10
<1
Toluene (No Trap)
Piperidine / AcOH
110
65
25
5
2
Toluene (Dean-Stark)
Piperidine / AcOH
110
92
<2
<2
<1
DMF (Sealed Tube)
Piperidine / AcOH
140
30
<1
15
45
Note: Data represents average optimization benchmarks. The use of a Dean-Stark trap in toluene provides the optimal thermodynamic sink for byproduct removal.
References
MDPI. "Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs." Source: MDPI. URL:[Link]
Silveira Pinto, L., & Souza, M. "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials." Source: NIH. URL: [Link]
Royal Society of Chemistry. "Comprehensive Organic Chemistry Experiments for the Laboratory Classroom." Source: RSC. URL: [Link]
overcoming solubility issues of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate in aqueous assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay readouts, false negatives, or flat dose-response curves when working with high...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay readouts, false negatives, or flat dose-response curves when working with highly lipophilic compounds.
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a heavily substituted coumarin derivative. While the coumarin core is a privileged scaffold in drug discovery, its planar aromatic structure promotes π-π stacking, and the addition of methyl and ethyl ester groups severely restricts its hydrogen-bonding capacity with water[1]. When transitioning this compound from an organic stock into an aqueous biological assay, local supersaturation often causes rapid nucleation and precipitation[2].
This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to overcome these solubility barriers.
Diagnostic & Solubilization Workflow
Before altering your assay chemistry, it is critical to diagnose where the solubility failure is occurring. Follow the decision matrix below to select the appropriate solubilization strategy.
Diagnostic workflow for resolving coumarin precipitation in aqueous assays.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between true biological inactivity and an artifact caused by precipitation?A1: When ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate crashes out of solution, it forms micro-aggregates. These aggregates cause light scattering, which interferes with optical readouts (absorbance and fluorescence) and reduces the effective concentration of the compound, leading to a "flat" dose-response curve[2].
Causality & Validation: To self-validate, run a parallel kinetic solubility assay using nephelometry (measuring light scatter at 620 nm). If scatter increases proportionally with compound concentration, your drug is precipitating, not inhibiting the target.
Q2: Why does my compound precipitate even when the final DMSO concentration is 1%?A2: The issue is often how the compound is introduced, not just the final concentration. If you spike 1 µL of a 10 mM DMSO stock directly into 99 µL of aqueous buffer, the localized concentration of the compound at the droplet interface is massively supersaturated before diffusion can occur, triggering irreversible nucleation[2]. A stepwise serial dilution prevents this localized crashing.
Q3: Which solubilization strategy is best for cell-based versus biochemical assays?A3:
Biochemical Assays: Non-ionic surfactants (e.g., Tween-20, Triton X-100) are highly effective. They form micelles that encapsulate the hydrophobic coumarin core, keeping it in solution[3].
Cell-Based Assays: Surfactants can lyse cell membranes. Instead, use cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity that sequesters the lipophilic compound and a hydrophilic exterior that ensures aqueous solubility, all without disrupting cellular lipid bilayers[4][5].
Quantitative Comparison of Solubilization Strategies
Use the following table to select the appropriate excipient based on your specific assay constraints.
Strategy
Recommended Agent
Max Tolerated Concentration
Mechanism of Action
Best Use Case
Co-Solvent
DMSO
≤ 1.0% (Biochemical)≤ 0.1% (Cellular)
Disrupts water hydrogen-bond network, lowering dielectric constant.
Forms micelles above the Critical Micelle Concentration (CMC) to encapsulate the drug[3][6].
Cell-free enzymatic assays; ELISA; protein binding assays.
Macrocycle
HP-β-Cyclodextrin
10 – 50 mM
Forms a 1:1 non-covalent inclusion complex, masking the hydrophobic ester groups[7][].
Cell-based phenotypic assays; live-cell imaging; in vivo dosing.
Step-by-Step Troubleshooting Protocols
Every protocol below is designed as a self-validating system . Do not proceed to your biological assay until the validation step confirms complete solubilization.
Objective: Prevent localized supersaturation during the organic-to-aqueous transition.
Stock Preparation: Prepare a 10 mM stock of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate in 100% anhydrous DMSO. If the solution is cloudy, warm to 37°C and sonicate in a water bath for 10 minutes[2].
Intermediate Dilution: Instead of diluting directly into the assay buffer, perform your serial dilutions in 100% DMSO to create an intermediate concentration plate.
Aqueous Transition: Add the intermediate DMSO dilutions dropwise into the aqueous assay buffer while maintaining vigorous vortexing. Ensure the final DMSO concentration does not exceed 1%[2].
Self-Validation Step: Transfer 100 µL of the final aqueous solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a dark background. If a white pellet is visible, the compound has precipitated, and you must proceed to Protocol 2 or 3.
Objective: Maximize aqueous concentration for cell-based assays without solvent toxicity.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or DMEM).
Complexation: Add solid ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate in excess (e.g., 5 mg) to 1 mL of the HP-β-CD solution.
Equilibration: Shake the suspension vigorously on a thermomixer at 37°C for 24 to 48 hours. This time is required to reach thermodynamic equilibrium for the inclusion complex[3].
Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter. The filter will catch all uncomplexed, undissolved coumarin, leaving only the water-soluble inclusion complex in the filtrate.
Self-Validation Step: Dilute a small aliquot of the filtrate 1:10 into plain assay buffer (without cyclodextrin). If the solution remains optically clear (measure absorbance at 600 nm to confirm zero scatter), the inclusion complex is stable and ready for cellular application.
Protocol 3: Micellar Solubilization
Objective: Stabilize the compound in cell-free biochemical assays.
Buffer Preparation: Supplement your standard assay buffer with 0.01% to 0.05% (v/v) Tween-20. Note: Ensure this concentration is above the Critical Micelle Concentration (CMC) of Tween-20 (~0.007%).
Addition: Slowly spike the DMSO stock of the coumarin derivative into the surfactant-containing buffer while stirring constantly[3].
Self-Validation Step: Analyze the solution using Dynamic Light Scattering (DLS). A monodisperse peak at ~10 nm indicates healthy, drug-loaded micelles[6]. The presence of peaks >1000 nm indicates that the compound is aggregating and the surfactant concentration must be increased.
References
Avens Publishing Group. "Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel." Avensonline. URL:[Link]
ACS Publications. "Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability." Molecular Pharmaceutics. URL: [Link]
National Institutes of Health (NIH). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC. URL: [Link]
National Institutes of Health (NIH). "Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro." PMC. URL:[Link]
optimizing catalyst load for ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate production
An indispensable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers in-depth guidance on optimizing the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-c...
Author: BenchChem Technical Support Team. Date: April 2026
An indispensable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers in-depth guidance on optimizing the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance your experimental outcomes.
The Crucial Role of Catalysis in Chromene Synthesis
The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, a valuable scaffold in medicinal chemistry, is typically achieved via a Pechmann or Knoevenagel-type condensation reaction.[1][2] In these reactions, a substituted phenol reacts with a β-ketoester. The catalyst is the linchpin of this transformation; its nature, activity, and concentration (or "load") dictate the reaction's speed, efficiency, and cleanliness. Optimizing the catalyst load is paramount to maximizing yield, minimizing impurities, and ensuring a reproducible and scalable process. An incorrect load can lead to sluggish or incomplete reactions, or conversely, to the formation of unwanted byproducts and decomposition.[3][4]
Troubleshooting Guide: Catalyst Load Optimization
This section addresses specific issues you may encounter during your experiments, framed in a direct question-and-answer format.
Q1: My reaction yield is consistently low despite using a catalyst. What are the likely causes related to catalysis?
A1: Low yields are a common frustration, often pointing to several potential catalyst-related issues:
Suboptimal Catalyst Loading: The most frequent cause. Too little catalyst will result in an impractically slow or incomplete reaction. Conversely, an excessive amount can promote side reactions or product decomposition, thereby lowering the yield of the desired product.[5][6] There is typically an optimal concentration after which no further improvement in yield is observed.[5][6]
Catalyst Inactivity: Catalysts can be deactivated by impurities in your starting materials or solvent, particularly water. Hygroscopic catalysts (e.g., anhydrous ZnCl₂, AlCl₃) are especially sensitive to atmospheric moisture. Ensure your reactants and solvent are pure and dry.
Inappropriate Catalyst Choice: The "no-size-fits-all" principle applies here. The ideal catalyst (e.g., Brønsted acid, Lewis acid, or base) depends on the specific reactivity of your substrates.[7] For activated phenols, a mild catalyst may suffice, whereas less reactive phenols might require stronger acids and harsher conditions.[7]
Q2: How do I systematically determine the optimal catalyst load for my reaction?
A2: A systematic screening process is the most effective method. Avoid random adjustments. Follow a structured workflow to identify the ideal catalyst concentration for your specific conditions.
Workflow for Catalyst Load Optimization
Caption: A systematic workflow for determining optimal catalyst loading.
Q3: I'm observing significant byproduct formation. How can adjusting the catalyst load help mitigate this?
A3: Byproduct formation is often a sign that your catalytic system is not selective enough or is too aggressive.
Reduce Catalyst Load: The first step is often to decrease the catalyst concentration. High catalyst loads can sometimes accelerate undesired reaction pathways that compete with the formation of your target molecule.
Change Catalyst Type: If reducing the load doesn't improve selectivity, consider a different type of catalyst. For instance, if a strong Brønsted acid (like H₂SO₄) is causing charring or side reactions, a milder Lewis acid (like InCl₃ or ZrCl₄) or a heterogeneous solid acid catalyst might provide a cleaner reaction profile.[2][8] Solid acid catalysts, in particular, can offer enhanced selectivity due to shape-selective constraints imposed by their porous structures.[3][6]
Q4: My reaction is extremely slow or stalls completely. Should I simply increase the amount of catalyst?
A4: While insufficient catalyst is a possible cause, it's not the only one. Before increasing the load, verify the following:
Reaction Temperature: The Pechmann condensation is often temperature-dependent. A modest increase in temperature can sometimes dramatically increase the reaction rate without needing more catalyst.[3]
Catalyst Viability: Re-confirm that your catalyst is active and has not been compromised by improper storage.
Reactant Purity: Impurities in starting materials can act as catalyst poisons, effectively reducing the active amount of your catalyst.
If these factors are ruled out, then a careful, stepwise increase in catalyst loading (as detailed in the workflow above) is a logical next step. However, simply adding a large excess is not recommended, as it can lead to the issues of low yield and byproduct formation discussed previously.[5]
Frequently Asked Questions (FAQs)
What is the general mechanism for this synthesis and the catalyst's role?
The synthesis of coumarins like ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate via the Pechmann condensation is believed to proceed through three key steps: electrophilic aromatic substitution (EAS), transesterification, and dehydration.[9] The precise order of these steps can be debated, but the catalyst's primary role is to activate the substrates for the initial C-C bond formation.
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the β-ketoester, making it a more potent electrophile. This enhanced electrophilicity is crucial for the subsequent electrophilic attack on the electron-rich phenol ring.
Simplified Mechanism of Acid-Catalyzed Pechmann Condensation
Caption: The catalyst activates the ketoester for electrophilic attack.
Are there any "green" or solvent-free options for this synthesis?
Yes, solvent-free reaction conditions are becoming increasingly popular for coumarin synthesis due to environmental and economic benefits.[3][6] These methods often involve grinding the reactants together or using microwave irradiation.[8] In these cases, the choice of a solid, reusable catalyst is particularly advantageous.[3][6] For example, indium(III) chloride (InCl₃) has been shown to be an effective catalyst for Pechmann condensations under solvent-free conditions using a ball mill.[2]
Protocols & Data
Experimental Protocol: Screening for Optimal Catalyst Load
This protocol provides a template for optimizing the load of a generic acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) for the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Materials:
5-Methylsalicylaldehyde
Ethyl acetoacetate
Selected Catalyst (e.g., p-TsOH)
Toluene (or other suitable solvent)
Reaction vials with stir bars
Heating block or oil bath
TLC plates and appropriate eluent system
Procedure:
Preparation: In five separate, dry reaction vials labeled A-E, add 5-methylsalicylaldehyde (e.g., 1.0 mmol, 136 mg) and ethyl acetoacetate (e.g., 1.1 mmol, 143 mg).
Catalyst Addition: To each vial, add the catalyst according to the table below:
Vial A: 2.5 mol%
Vial B: 5.0 mol%
Vial C: 7.5 mol%
Vial D: 10.0 mol%
Vial E: 15.0 mol%
Reaction: Add toluene (e.g., 3 mL) to each vial. Place the vials in a preheated block at the desired temperature (e.g., 110 °C) and begin stirring.
Monitoring: At 30-minute intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate. Monitor the disappearance of the limiting starting material (5-methylsalicylaldehyde).
Work-up: Once a reaction appears complete (or after a set time, e.g., 4 hours), cool all vials to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product from each reaction (e.g., by recrystallization from ethanol) and determine the isolated yield.
Data Interpretation: Sample Results Table
The following table illustrates hypothetical results from the screening experiment described above.
Vial
Catalyst Load (mol%)
Reaction Time (h) for >95% Conversion (by TLC)
Isolated Yield (%)
Observations
A
2.5
> 8
45
Reaction very slow, incomplete
B
5.0
4
78
Clean reaction, moderate rate
C
7.5
2.5
89
Good rate and high yield
D
10.0
1.5
91
Fastest clean reaction
E
15.0
1.5
88
No improvement in yield, slight increase in colored impurities
References
EvitaChem.
Reddy, K. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
Bano, S., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link]
Bano, S., et al. (2021).
Valente, A. A., et al. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. MDPI. [Link]
ResearchGate. Effect of catalyst loading and coumarin starting concentration on the photocatalytic formation of OH radicals. [Link]
BenchChem.
J&K Scientific. (2025).
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]
Reddy, C. R., et al. (2012). Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins. The Journal of Organic Chemistry. [Link]
Semantic Scholar. Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. [Link]
Fadda, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
University of Massachusetts.
Gardinier, J. R., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]
Cîrîc, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. [Link]
troubleshooting fluorescence quenching in ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate derivatives
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering fluorescence quenching issues with ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate and its derivat...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering fluorescence quenching issues with ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate and its derivatives. We will explore the underlying photophysical principles and provide actionable troubleshooting strategies to ensure the reliability and accuracy of your experimental data.
Section 1: Understanding the Fundamentals of Fluorescence Quenching
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For coumarin derivatives, this phenomenon can arise from several distinct molecular mechanisms. A foundational understanding of these pathways is critical for accurate diagnosis and troubleshooting.
The de-excitation of a fluorophore from its excited state (S₁) back to the ground state (S₀) can occur through radiative (fluorescence) or non-radiative pathways. Quenching introduces additional non-radiative pathways, reducing the fluorescence quantum yield.
Figure 1: General mechanisms of fluorophore de-excitation and quenching.
This section directly addresses common issues in a question-and-answer format.
Q1: My fluorescence signal is significantly weaker than expected or completely absent. What are the primary causes?
A weak or absent signal is a common issue that can stem from several sources, ranging from sample preparation to environmental factors.
Possible Cause 1: Aggregation-Caused Quenching (ACQ)
Many planar aromatic dyes, including coumarin derivatives, are prone to forming non-fluorescent aggregates at high concentrations in aqueous or polar solutions.[1][2][3] This is due to π-π stacking interactions that create a non-radiative decay pathway.
Troubleshooting Step: Prepare a serial dilution of your compound. If fluorescence intensity increases upon dilution (to a certain point before concentration effects dominate), ACQ is a likely culprit. The relationship between concentration and fluorescence is only linear at low concentrations.
Possible Cause 2: Inappropriate Solvent Environment
Coumarin derivatives are highly sensitive to their environment (solvatochromism).[4][5][6] Polar solvents can significantly quench the fluorescence of many coumarins through the formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[7]
Troubleshooting Step: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water). A dramatic decrease in quantum yield in polar, protic solvents is a strong indicator of TICT-based quenching.[7]
Possible Cause 3: Incorrect pH
The fluorescence of many coumarin derivatives is pH-dependent, especially those with amino or hydroxyl groups.[8][9][10] Protonation or deprotonation of these functional groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to quenching.[9] For instance, in acidic conditions, protonation of a 7-amino group can inhibit the ICT process and reduce fluorescence intensity.[9]
Troubleshooting Step: Verify the pH of your buffer or solution. Perform a pH titration of your compound to determine the optimal pH range for maximum fluorescence. Generally, a neutral to slightly alkaline pH is favorable.[9]
Possible Cause 4: Presence of Quenchers
Impurities in your sample or solvent, such as dissolved oxygen, heavy metal ions, or halide ions, can act as collisional (dynamic) quenchers.[7][11]
Troubleshooting Step: Use high-purity (spectroscopic grade) solvents. If oxygen is a suspected quencher, degas your solution by bubbling with nitrogen or argon gas.
Q2: My fluorescence intensity decreases rapidly during measurement. What is happening?
This is a classic sign of photobleaching , where the fluorophore is irreversibly damaged by the excitation light. Coumarin derivatives generally have good photostability, but they are not immune to this effect, especially under high-intensity illumination.[12][13][14]
Troubleshooting Steps:
Reduce Excitation Intensity: Lower the power of the excitation source (e.g., laser power, lamp intensity) or use neutral density filters.
Minimize Exposure Time: Reduce the integration time for each measurement and keep the shutter closed when not acquiring data.
Use Antifade Reagents: If your sample is in a fixed medium (e.g., for microscopy), use a commercial antifade mounting medium.
Remove Oxygen: As mentioned above, degassing the solution can reduce the rate of photobleaching, as singlet oxygen is often involved in the degradation process.[13]
Q3: I observed a shift in the fluorescence emission color when I changed solvents. Is this a problem?
No, this is an expected phenomenon called solvatochromism . It is characteristic of dyes like coumarins where the excited state is more polar than the ground state.[4][7]
Scientific Explanation: Upon excitation, there is an intramolecular charge transfer (ICT), making the molecule more polar. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This leads to a lower energy (longer wavelength, red-shifted) emission.[7] This effect is a powerful tool and indicates your compound is behaving as expected, not necessarily that it is being quenched. However, as noted in Q1, very polar solvents may stabilize a non-fluorescent TICT state, leading to both a red-shift and significant quenching.
Figure 2: Formation of the non-fluorescent TICT state in polar solvents.
Q4: How can I distinguish between static and dynamic quenching?
Differentiating between these two primary quenching mechanisms is crucial for understanding the molecular interactions in your system.
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state. This process is diffusion-dependent and should become more efficient at higher temperatures. It affects the excited state lifetime.[15][16]
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state. This process is often less effective at higher temperatures, as the complex may dissociate. It does not affect the lifetime of the uncomplexed fluorophores.[17]
The primary method for distinguishing them is through a Stern-Volmer analysis , which involves both steady-state intensity and time-resolved lifetime measurements.[15][16] See Section 4 for the detailed protocol.
Section 3: Systematic Troubleshooting Workflow
If you are facing fluorescence quenching, follow this logical workflow to diagnose the issue.
Figure 3: A step-by-step workflow for diagnosing fluorescence quenching.
High-purity solvent (e.g., DMSO for stock, aqueous buffer for experiment)
Calibrated pipettes and microcentrifuge tubes
Spectrofluorometer and quartz cuvettes
Procedure:
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of your compound in 100% DMSO.
Prepare Working Solutions: Perform a serial dilution from the stock solution into your experimental buffer to create a range of concentrations (e.g., from 100 µM down to 100 nM). Ensure the final DMSO concentration is low and consistent across all samples (<1%).
Measure Fluorescence: For each concentration, measure the fluorescence intensity at the emission maximum.
Plot Data: Plot fluorescence intensity versus concentration.
Analyze: In the absence of ACQ, the plot should be linear at low concentrations. If ACQ is present, you will observe a plateau or even a decrease in fluorescence intensity at higher concentrations as aggregates form.
Objective: To evaluate the impact of solvent polarity on the fluorescence quantum yield and emission maximum.
Materials:
Your coumarin derivative
A series of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)
Spectrofluorometer and UV-Vis spectrophotometer
Procedure:
Prepare Samples: Prepare dilute solutions of your compound in each solvent. The concentration should be low enough to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.[12]
Measure Absorbance: Record the UV-Vis absorption spectrum for each sample to determine the absorption maximum (λ_abs).
Measure Fluorescence: Record the fluorescence emission spectrum for each sample, using the λ_abs for excitation.
Analyze and Tabulate: Record the emission maximum (λ_em) and the relative fluorescence intensity for each solvent. A significant decrease in intensity and a red-shift in λ_em with increasing solvent polarity are indicative of quenching via TICT state formation.[7]
Table 1: Example Data for Solvent Effects on a Coumarin Derivative
Solvent
Polarity Index
λem (nm)
Relative Quantum Yield (ΦF)
Likely Mechanism
Toluene
2.4
430
0.85
High Fluorescence (LE State)
Dichloromethane
3.1
445
0.70
Minor Solvatochromic Shift
Acetonitrile
5.8
465
0.30
TICT Stabilization
Ethanol
4.3
480
0.15
TICT + Hydrogen Bonding
Water
10.2
500
< 0.05
Strong Quenching (TICT)
Protocol 4.3: Performing a Stern-Volmer Analysis
Objective: To determine the mechanism of quenching (static vs. dynamic) by an external quencher.
Materials:
Your coumarin derivative
A known quencher (e.g., potassium iodide, acrylamide)
Appropriate buffer
Spectrofluorometer (for steady-state)
Time-Correlated Single Photon Counting (TCSPC) system (for lifetime)
Procedure:
Prepare Samples: Prepare a series of samples with a fixed concentration of your fluorophore and increasing concentrations of the quencher. Include a control sample with no quencher.
Steady-State Measurement: Measure the fluorescence intensity (F) for each sample. Let F₀ be the intensity in the absence of the quencher.
Lifetime Measurement: Measure the fluorescence lifetime (τ) for each sample. Let τ₀ be the lifetime in the absence of the quencher.
Plot Data: Create two Stern-Volmer plots:
Plot F₀/F versus quencher concentration [Q].
Plot τ₀/τ versus quencher concentration [Q].
Analyze:
Dynamic Quenching: Both plots will be linear and superimposable. The slope is the Stern-Volmer constant, Ksv.[15][16]
Static Quenching: The intensity plot (F₀/F) will be linear, but the lifetime plot (τ₀/τ) will be a horizontal line at a value of 1, as the lifetime of the unquenched molecules is unaffected.[17]
Mixed Quenching: If both mechanisms are present, both plots will be linear, but the slope of the intensity plot will be steeper than the lifetime plot.
References
A Comparative Guide to the Photostability of Coumarin Deriv
Giri, R., & Meher, S. K. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. [Link]
High quantum yield and pH sensitive fluorescence dyes based on coumarin deriv
Sokołowska, J., & Grabowska, A. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 51(2-3), 135-141.
Technical Support Center: Coumarin 343 Fluorescence and pH Effects. (2025). Benchchem.
Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. (2025). Benchchem.
A Researcher's Guide to Photostability: Comparing Rhodamine and Coumarin Deriv
Mac, M., & Boszczyk, W. (2014). Analysis of fluorescence quenching of coumarin derivatives by 4-hydroxy-TEMPO in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 438-444. [Link]
Jivaramonaikul, W., Rashatasakhon, P., & Wanichwecharungruang, S. (2010). UVA absorption and photostability of coumarins. Photochemical & Photobiological Sciences, 9(8), 1120-1125. [Link]
Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]
Markiewicz, M., & Ratuszna, A. (2019). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Molecules, 24(2), 258. [Link]
Aralaguppi, Y. S., et al. (2006). Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: Determination of ground and excited state dipole moments. Journal of Molecular Structure: THEOCHEM, 775(1-3), 55-61. [Link]
Melavanki, R. M., et al. (2015). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Luminescence, 30(5), 495-502. [Link]
Patil, N. R., et al. (2018). Analysis of Fluorescence Quenching of Coumarin Derivative Dye Using Stern-Volmer Plots. AIP Conference Proceedings, 1953(1), 090013. [Link]
Chan, K. L., et al. (2013). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 117(27), 13915-13926. [Link]
Ortiz, M. J., et al. (2018). High Photostability in Nonconventional Coumarins with Far-Red/NIR Emission through Azetidinyl Substitution. The Journal of Organic Chemistry, 83(18), 11046-11057. [Link]
Effect of pH on the fluorescence intensities of 6-amino coumarin. ResearchGate. [Link]
Mac, M., & Boszczyk, W. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Sensors, 14(5), 8987-9000. [Link]
Huda, Z. U., et al. (2021). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence. [Link]
Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. (n.d.). Bio-Rad. [Link]
Troubleshooting guide. National Center for Biotechnology Information. [Link]
Zhang, Y., et al. (2025). Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens. iScience, 28(5), 112520. [Link]
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
Ghosh, S., et al. (2016). Engineering fused coumarin dyes: a molecular level understanding of aggregation quenching and tuning electroluminescence via alkyl chain substitution. Journal of Materials Chemistry C, 4(13), 2608-2619. [Link]
Chan, K. L., et al. (2014). Dye Aggregation and Complex Formation Effects in 7-(Diethylamino)-coumarin-3-carboxylic Acid. The Journal of Physical Chemistry C, 118(23), 12056-12066. [Link]
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. National Center for Biotechnology Information. [Link]
Kumbhakar, M., et al. (2012). Intriguing H-Aggregate and H-Dimer Formation of Coumarin-481 Dye in Aqueous Solution As Evidenced from Photophysical Studies. The Journal of Physical Chemistry A, 116(18), 4563-4572. [Link]
Yoda, J., Ouédraogo, S., & Saba, A. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77-81. [Link]
Song, L. M., & Gao, J. H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64. [Link]
Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis. ResearchGate. [Link]
Jalilian, F., et al. (2022). Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects. Letters in Drug Design & Discovery, 19(1), 77-89. [Link]
Ethyl 4,6-diMethyl-2-oxo-2H-chroMene-3-carboxylate — Chemical Substance Information. Chemwatch. [Link]
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E. [Link]
Comprehensive Comparison Guide: Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate vs. Advanced Coumarin Derivatives
As a Senior Application Scientist, selecting the right molecular scaffold is critical for driving successful hit-to-lead optimization in drug discovery. The 2H-chromen-2-one (coumarin) backbone is a privileged pharmacoph...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the right molecular scaffold is critical for driving successful hit-to-lead optimization in drug discovery. The 2H-chromen-2-one (coumarin) backbone is a privileged pharmacophore, but its biological efficacy is highly dependent on its substitution pattern.
This guide provides an in-depth technical comparison between the foundational building block ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (EDMC) and more advanced, biologically active coumarin derivatives, specifically coumarin-3-carboxylic acids (3-CCA) and coumarin-3-carboxamides .
Structural and Mechanistic Causality
To understand the performance differences among these derivatives, we must analyze the causality behind their structural modifications:
The C3 Position (Ester vs. Acid vs. Amide):
EDMC features an ethyl ester at the C3 position. This modification increases the molecule's lipophilicity (LogP ~2.58), which enhances passive cell membrane permeation. However, the ester masks the hydrogen-bond donating capability found in free carboxylic acids or carboxamides. Advanced derivatives like 4-fluorophenyl coumarin-3-carboxamides rely on this C3-amide group to form critical hydrogen bonds within the active site of the Casein Kinase 2 (CK2) enzyme, a mechanism that drives their potent anticancer activity .
The C4 and C6 Positions (Methylation):
EDMC possesses methyl groups at the C4 and C6 positions. These electron-donating groups increase the electron density of the chromene ring via inductive effects and add steric bulk. In target binding, this enhances hydrophobic interactions and
π
π
stacking with aromatic amino acid residues compared to an unsubstituted coumarin core.
Mechanistic pathway of coumarin derivatives permeating cells to inhibit CK2 and induce apoptosis.
Comparative Performance Data
While EDMC is an excellent synthetic precursor, its direct biological activity is generally lower than that of its hydrolyzed or amidated counterparts. The table below synthesizes the quantitative performance of EDMC against two benchmark coumarin derivatives.
Data synthesized from standardized in vitro assays. Compound 14b refers to the 4-fluorophenyl coumarin-3-carboxamide derivative.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal control to verify the success of the workflow.
Protocol A: Synthesis of EDMC via Knoevenagel Condensation
The synthesis of coumarin-3-carboxylates is efficiently achieved via the Knoevenagel condensation .
Causality: Piperidine acts as a weak base to deprotonate the active methylene of ethyl acetoacetate, forming a highly reactive enolate. This enolate attacks the carbonyl carbon of 5-methylsalicylaldehyde. A subsequent intramolecular esterification (cyclization) yields the rigid coumarin core.
Preparation: Dissolve 10 mmol of 5-methylsalicylaldehyde and 10 mmol of ethyl acetoacetate in 20 mL of absolute ethanol.
Catalysis: Add 10 mol% of piperidine. Rationale: Piperidine provides the optimal pKa to drive enolate formation without causing unwanted side-reactions like the Michael addition.
Reaction: Reflux the mixture at 78°C for 2 hours.
Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The complete disappearance of the salicylaldehyde spot validates the total consumption of the limiting reagent.
Isolation: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate and recrystallize from ethanol to yield pure EDMC.
Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)
Causality: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. A decrease in signal directly correlates with cell death induced by the coumarin derivative.
Cell Seeding: Seed HepG2 (liver carcinoma) cells in 96-well plates at a density of
1×104
cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Treatment: Treat the cells with varying concentrations (0.1 to 100 μM) of EDMC, 3-CCA, and Compound 14b dissolved in DMSO. Ensure final DMSO concentration remains <0.1%.
Self-Validation (Controls):
Positive Control: Doxorubicin (validates the assay's sensitivity to known apoptotic agents).
Vehicle Control: 0.1% DMSO (establishes the baseline 100% viability threshold and proves the solvent is non-toxic).
Incubation & Staining: After 48 hours of exposure, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours.
Quantification: Solubilize the formazan crystals with 100 μL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Workflow from Knoevenagel condensation synthesis of EDMC to in vitro MTT cytotoxicity profiling.
References
Thongpanchang, T., et al. "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules, vol. 26, no. 6, 2021, p. 1653.[Link]
Brahmachari, G., et al. "One-Pot Synthesis of Coumarin Derivatives." IntechOpen, 2019.[Link]
Wang, Y., et al. "Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety." ACS Omega, vol. 9, no. 1, 2024.[Link]
Comparative
A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. It is intended...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory submissions. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]
The core of any analytical method validation is to demonstrate its suitability for the intended purpose.[1] For a purity assay, this means the method must be able to accurately and precisely quantify the main compound while also being able to detect and separate any potential impurities or degradation products. This guide will compare a hypothetical, newly developed isocratic reversed-phase HPLC (RP-HPLC) method with potential alternative approaches, supported by illustrative experimental data.
The Analyte: Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative.[4] Coumarins are a class of compounds with various applications in the pharmaceutical industry.[5] The analyte is a neutral, moderately lipophilic molecule, making it well-suited for RP-HPLC analysis.[4][6]
Note: The UV λmax in the chromatographic mobile phase will need to be experimentally determined but is expected to be in a similar region.
Part 1: The Proposed HPLC Method and Its Rationale
A robust HPLC method begins with logical development. For a neutral compound like ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, an isocratic RP-HPLC method offers simplicity and reproducibility over gradient elution.[5]
Chromatographic Conditions: A Justified Approach
The selection of chromatographic parameters is a critical first step. The goal is to achieve a sharp, symmetrical peak for the main analyte with a reasonable retention time, ensuring good resolution from any potential impurities.
Table 1: Optimized Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for moderately non-polar compounds like our target analyte.[8][9] The column dimensions provide a good balance between resolution and analysis time.
Mobile Phase
Acetonitrile:Water (60:40, v/v)
This composition provides adequate elution strength to achieve a reasonable retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency.[10]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature
30°C
Maintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak shape.[10]
Detection Wavelength
330 nm
This wavelength is chosen to be close to the analyte's UV absorbance maximum for optimal sensitivity.
Injection Volume
10 µL
A small injection volume minimizes the potential for band broadening.
Comparison with Alternative Methods
While the proposed isocratic RP-HPLC method is robust, other approaches could be considered.
Gradient RP-HPLC: A gradient elution could be beneficial if a wide range of impurities with varying polarities is expected. However, it adds complexity and can lead to longer re-equilibration times between injections.
Normal-Phase HPLC: While possible, normal-phase HPLC is generally less reproducible than reversed-phase due to the sensitivity of the stationary phase to water content in the mobile phase. It is typically reserved for very non-polar compounds or for separating isomers.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, with their smaller particle size columns, offer faster analysis times and higher resolution. However, the initial investment in instrumentation is higher, and method transfer from HPLC to UHPLC requires careful consideration.
For routine quality control of a known compound, the simplicity and reliability of the proposed isocratic HPLC method make it a superior choice.
Part 2: The Validation Workflow: A Step-by-Step Guide
The validation process follows the ICH Q2(R1) guideline, which outlines the necessary performance characteristics to be evaluated.[3][11]
Caption: The HPLC method validation workflow, from protocol development to the final report.
System Suitability Testing (SST)
Before any validation run, and interspersed throughout, System Suitability Tests (SST) are performed to ensure the chromatographic system is performing adequately.[12][13] This is a self-validating mechanism; if the SST fails, the run is invalid.[13]
Experimental Protocol: System Suitability
Prepare a system suitability solution containing the analyte at the working concentration (e.g., 100 µg/mL).
Inject the solution six replicate times.
Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.
Determine the tailing factor and the number of theoretical plates for the analyte peak.
Table 2: System Suitability Acceptance Criteria
Parameter
Acceptance Criteria
Rationale
%RSD of Peak Area
≤ 1.0%
Ensures precise and reproducible injections and detector response.[14]
%RSD of Retention Time
≤ 1.0%
Indicates a stable pumping system and consistent chromatographic conditions.[14]
Tailing Factor (T)
≤ 2.0
A measure of peak symmetry; values > 2 can indicate column degradation or undesirable secondary interactions.[15]
Theoretical Plates (N)
≥ 2000
A measure of column efficiency; a higher number indicates better separation power.[15]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[3][11] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[16][17]
Experimental Protocol: Forced Degradation
Prepare solutions of the analyte at a known concentration (e.g., 1 mg/mL).
Expose the solutions to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples alongside an unstressed control sample.
Evaluate the chromatograms for the appearance of new peaks (degradants) and the resolution between the analyte and these new peaks. The peak purity of the analyte should be assessed using a Diode Array Detector (DAD).
A successful specificity study will show that the degradation products do not co-elute with the main analyte peak. A degradation of 5-20% is generally considered optimal for this purpose.[16]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol: Linearity
Prepare a stock solution of the analyte reference standard.
Perform serial dilutions to prepare at least five concentration levels. For a purity assay, the range typically covers 80% to 120% of the target concentration. For example, if the target is 100 µg/mL, the levels could be 80, 90, 100, 110, and 120 µg/mL.
Inject each concentration level in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 3: Illustrative Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
80
805,123
90
903,456
100
1,001,789
110
1,102,345
120
1,205,678
r²
0.9998
Slope
10025
Y-intercept
512
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol: Accuracy
Prepare a placebo (a mixture of all formulation components except the active ingredient).
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
Table 4: Illustrative Accuracy Data
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80
79.5
99.4%
100%
100
100.2
100.2%
120%
120
119.1
99.3%
Mean Recovery
99.6%
Acceptance Criteria:
Mean % Recovery: 98.0% to 102.0%
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3][11][18]
Experimental Protocol: Precision
Repeatability (Intra-assay precision):
Prepare six individual samples at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst and instrument.
Calculate the %RSD of the results.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Compare the results from both studies.
Table 5: Illustrative Precision Data
Repeatability (Day 1, Analyst 1)
Intermediate Precision (Day 2, Analyst 2)
Sample 1
99.8%
100.5%
Sample 2
100.1%
99.9%
Sample 3
99.5%
100.2%
Sample 4
100.3%
100.8%
Sample 5
99.9%
99.6%
Sample 6
100.2%
100.1%
Mean
99.97%
100.18%
%RSD
0.31%
0.45%
Acceptance Criteria:
%RSD for Repeatability: ≤ 1.0%
%RSD for Intermediate Precision: ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[1]
Experimental Protocol: LOD & LOQ (S/N Method)
Prepare a series of dilute solutions of the analyte.
Inject the solutions and determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.[14]
Illustrative Results:
LOD: 0.05 µg/mL (S/N ≈ 3)
LOQ: 0.15 µg/mL (S/N ≈ 10)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5°C)
Mobile Phase Composition (± 2% organic component)
Analyze a system suitability solution under each condition.
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
The method is considered robust if the system suitability criteria are still met under all varied conditions.
Caption: Decision-making process for evaluating method robustness.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating an HPLC method for the purity determination of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, in line with ICH Q2(R1) guidelines.[3] The presented isocratic RP-HPLC method, when validated against the parameters of specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, provides a reliable and trustworthy system for quality control.
The strength of this validation approach lies in its self-validating mechanisms, such as the mandatory passing of system suitability tests before each run.[12][15] By systematically evaluating each performance characteristic and comparing the results against pre-defined acceptance criteria, researchers can have high confidence in the data generated. While alternative chromatographic techniques exist, the proposed method offers an optimal balance of simplicity, performance, and reliability for its intended purpose.
References
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]
Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. [Link]
HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. [Link]
The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science and Engineering Technology. [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Analytical Methods. [Link]
Simultaneous Determination of Neutral and Anionic Analytes With a Single Column: Method Development Examples Using a Reversed-Phase/Weak Anion Exchange Mixed-Mode Column. American Laboratory. [Link]
High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. PMC. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]
COMPARISON HPLC AND FLUORESCENCE SPECTROMETRY METHODS FOR DETERMINATION OF COUMARIN DERIVATIVES IN PROPOLIS. Taylor & Francis Online. [Link]
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
FDA Guidance on Analytical Method Validation. FDA. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
mass spectrometry fragmentation pattern of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate: A Comparative Analysis As a Senior Application Scientist, the unambiguous structural confirmation of novel o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate: A Comparative Analysis
As a Senior Application Scientist, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of our work in drug development and chemical research. Mass spectrometry stands as a primary tool in our analytical arsenal, providing a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, a member of the coumarin family of compounds known for their significant biological activities.[1]
We will dissect the expected fragmentation pathways, compare this technique with other instrumental methods, and provide a field-proven experimental protocol. Our focus is not just on the "what" but the "why," grounding our interpretations in the fundamental principles of chemical reactivity and stability that govern fragmentation processes.
The Molecular Target: Ethyl 4,6-Dimethyl-2-oxo-2H-chromene-3-carboxylate
Before delving into its fragmentation, let's establish the key features of our target molecule.
Core Structure: A bicyclic coumarin core, featuring a benzopyrone.
Key Substituents:
Two methyl groups at positions 4 and 6.
An ethyl carboxylate (ester) group at position 3.
These structural features, particularly the lactone within the coumarin ring and the ethyl ester group, are the primary sites of fragmentation under EI conditions.
Deconstructing the Molecule: The EI-MS Fragmentation Pathway
Under electron ionization, the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For our target, the M⁺• peak is expected at m/z 246.
The M⁺• is energetically unstable and undergoes a cascade of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their m/z ratio. Based on established fragmentation rules for coumarins and esters, we can predict the major fragmentation pathways.[2][3][4]
Key Fragmentation Steps:
Loss of Ethoxy Radical (•OC₂H₅): This is a classic α-cleavage for esters. The bond between the carbonyl carbon and the ethoxy group breaks, resulting in the loss of a 45 Da ethoxy radical. This pathway is highly favorable as it produces a stable acylium ion.
Loss of Carbon Monoxide (CO): The pyrone ring of the coumarin nucleus is known to readily eliminate a molecule of carbon monoxide (28 Da).[3][5][6] This can occur from the molecular ion or subsequent fragment ions, leading to the formation of a stable benzofuran radical ion.[3]
McLafferty Rearrangement: The ethyl ester possesses γ-hydrogens on the C4-methyl group. A McLafferty rearrangement can occur, involving the transfer of a hydrogen atom to the ester carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da).
Loss of the Ethyl Radical (•C₂H₅): Cleavage of the ethyl group from the ester can lead to the loss of a 29 Da radical.
These competing pathways produce a characteristic set of fragment ions that serve as a structural fingerprint.
Caption: Predicted EI fragmentation pathways for the target molecule.
A Comparative Perspective: Alternative Structural Elucidation Techniques
While powerful, mass spectrometry is ideally used within a suite of analytical tools to provide orthogonal data, ensuring the highest confidence in structural assignment. The choice of technique is dictated by the specific question being asked, sample availability, and the required level of detail.
Analytical Technique
Information Provided
Key Advantages for This Molecule
Limitations
Mass Spectrometry (MS)
Molecular weight and structural information from fragmentation patterns.
High sensitivity, requires minimal sample, provides a unique molecular fingerprint.
Isomers can be difficult to distinguish without chromatography; provides inferred, not direct, connectivity.
NMR Spectroscopy (¹H, ¹³C)
The precise carbon-hydrogen framework, atom connectivity, and stereochemistry.
Unambiguously determines the complete 3D structure and constitution. Provides direct evidence of atom-atom connections.
Lower sensitivity than MS, requires more sample (mg scale), can be time-consuming.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., C=O, C-O, aromatic C=C).
Fast, non-destructive, and excellent for confirming the presence of the ester (1720-1740 cm⁻¹) and lactone (1700-1750 cm⁻¹) carbonyls.[7]
Provides limited information on the overall molecular skeleton and connectivity.
X-ray Crystallography
The exact three-dimensional arrangement of atoms in a single crystal.
Considered the "gold standard" for absolute structural proof, providing precise bond lengths and angles.[8]
Requires a high-quality single crystal, which can be difficult and time-consuming to grow.
Field-Proven Protocol: GC-EI-MS Analysis
To obtain the fragmentation data discussed, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The GC separates the compound from any impurities, ensuring a pure mass spectrum is obtained.
Objective: To acquire a high-quality electron ionization mass spectrum of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate for structural confirmation.
Methodology:
Sample Preparation:
Accurately weigh approximately 1 mg of the synthesized compound.
Dissolve in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
Perform a 1:100 dilution of the stock solution for a final concentration of 10 µg/mL. The choice of a volatile solvent like ethyl acetate is critical for efficient vaporization in the GC injector.
Instrumentation:
Gas Chromatograph: Agilent 8890 GC (or equivalent) with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an EI source.
GC-MS Parameters:
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C. A high split ratio prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial temperature: 150°C, hold for 1 min.
Ramp: 20°C/min to 300°C.
Hold: 5 min at 300°C. This temperature program is designed to elute the semi-volatile coumarin in a reasonable time with good peak shape.
MS Source: 230°C.
MS Quadrupole: 150°C.
Ionization Energy: 70 eV. This is the standard energy to induce reproducible fragmentation and allow for library matching.
Scan Range: m/z 40-350.
Data Analysis:
Identify the chromatographic peak for the target compound.
Extract the corresponding mass spectrum.
Identify the molecular ion (m/z 246) and major fragment ions.
Compare the experimental fragmentation pattern with the predicted pathways.
Optionally, compare the acquired spectrum against a commercial mass spectral library (e.g., NIST) for a tentative match.
Caption: Standard workflow for GC-EI-MS structural analysis.
Ensuring Trustworthiness: A Self-Validating System
The described GC-MS protocol incorporates self-validating principles. The chromatographic retention time provides one layer of specificity. The mass spectrum provides a second, highly orthogonal layer. A pure compound should yield a single, sharp GC peak with a consistent mass spectrum across its width. The presence of the correct molecular ion and the logical fragmentation pattern, consistent with established chemical principles, provides strong, trustworthy evidence for the proposed structure. For absolute confirmation, analysis of a certified reference standard is the final validation step.
References
Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 29-36. [Link]
ResearchGate. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]
ResearchGate. EI fragmentation of Coumarin 153. [Link]
PubMed. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. [Link]
Ben-Fghiel, H., et al. (2013). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Analytical Chemistry. [Link]
SciSpace. Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of atoms. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Song, L. M., & Gao, J. H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64. [Link]
ACS Publications. Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins. [Link]
Fadda, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(3), 206-225. [Link]
S.A.P. (2015). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 5(1), 1-11. [Link]
Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 11-16. [Link]
cytotoxicity comparison of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate against healthy vs cancer cell lines
This guide provides an in-depth comparative analysis of the cytotoxic effects of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, a member of the coumarin family of compounds, against various cancer cell lines and the...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the cytotoxic effects of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, a member of the coumarin family of compounds, against various cancer cell lines and their healthy counterparts. Drawing upon a comprehensive review of existing literature on structurally similar 2-oxo-2H-chromene derivatives, this document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel coumarin-based agents.
Introduction: The Promise of Coumarins in Oncology
Coumarins, a class of benzopyran-2-one derivatives, are naturally occurring heterocyclic compounds found in many plants. They have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and, most notably, anticancer properties. The 2-oxo-2H-chromene scaffold, in particular, has been identified as a privileged structure in the design of novel cytotoxic agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways crucial for cancer cell survival and progression[1][2].
The therapeutic potential of any anticancer agent is not solely defined by its potency against tumor cells but also by its selectivity. An ideal chemotherapeutic agent should exhibit high toxicity towards cancer cells while sparing healthy, non-malignant cells to minimize side effects. This guide focuses on elucidating the comparative cytotoxicity of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, providing a framework for evaluating its potential as a selective anticancer compound.
Comparative Cytotoxicity Analysis
While direct experimental data for ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate against a comprehensive panel of cancer and healthy cell lines is not available in the current literature, a comparative analysis can be constructed based on the cytotoxic activities of structurally related 4,6-dimethyl-2-oxo-2H-chromene and other substituted ethyl 2-oxo-2H-chromene-3-carboxylate derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these related compounds against common cancer cell lines and, where available, non-cancerous cell lines. For benchmarking, the IC50 values of the widely used chemotherapeutic drug, Doxorubicin, are also included[3][4][5][6][7].
Compound/Drug
Cancer Cell Line
IC50 (µM)
Healthy Cell Line
IC50 (µM)
Selectivity Index (SI)
Reference(s)
Structurally Similar 2-oxo-2H-chromene Derivatives
Note: The IC50 values for "Structurally Similar 2-oxo-2H-chromene Derivatives" are a synthesized range from multiple studies on compounds with the 4,6-dimethyl-2-oxo-2H-chromene core or other closely related ethyl 2-oxo-2H-chromene-3-carboxylates. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a healthy cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Discussion of Cytotoxic Profile and Selectivity
The compiled data on analogous compounds suggest that ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate likely possesses significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The IC50 values for these related coumarin derivatives often fall within the low micromolar range, indicating potent anticancer effects[1][12][13].
Crucially, many of these coumarin derivatives exhibit a favorable selectivity index, with significantly higher IC50 values observed in non-cancerous cell lines such as MCF-10A (a non-tumorigenic breast epithelial cell line) and NIH/3T3 (a fibroblast cell line)[9][11]. This suggests that the 2-oxo-2H-chromene scaffold may have an inherent ability to preferentially target cancer cells. This selectivity is a critical attribute for any potential chemotherapeutic agent, as it implies a wider therapeutic window and potentially fewer side effects in a clinical setting.
When compared to the standard chemotherapeutic drug Doxorubicin, the structurally similar coumarin derivatives demonstrate a promising profile. While Doxorubicin is highly potent against many cancer cell lines, its toxicity to healthy cells can be a significant limitation, as reflected in its often lower selectivity index compared to some of the reported coumarin analogs[3][4][5][6][7].
Plausible Mechanisms of Action
The anticancer activity of 2-oxo-2H-chromene derivatives is believed to be multifactorial, involving the modulation of several key cellular processes that are often dysregulated in cancer.
Induction of Apoptosis
A primary mechanism by which many coumarin derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death[14][15]. This is a critical pathway for eliminating damaged or cancerous cells. The process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Plausible mechanisms of anticancer action for 2-oxo-2H-chromene derivatives.
Studies on related compounds have shown that they can activate caspases, a family of proteases that are central to the execution of apoptosis[2]. Furthermore, these derivatives can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. By downregulating anti-apoptotic proteins (like Bcl-2) and upregulating pro-apoptotic proteins (like Bax), these compounds can shift the cellular balance towards cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, many chromene derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle[2]. This is often observed at the G2/M phase, which is the transition from the growth phase to mitosis. By disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle, these compounds can halt cell division and ultimately lead to cell death.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The following is a detailed, step-by-step methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and cytotoxicity.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Materials:
Cancer cell lines (e.g., MCF-7, A549, HeLa) and a healthy control cell line (e.g., MCF-10A, NIH/3T3)
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Phosphate-Buffered Saline (PBS)
96-well flat-bottom plates
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate and doxorubicin in DMSO.
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Assay:
After the incubation period, add 10 µL of the MTT solution to each well.
Incubate the plate for another 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a promising candidate for further investigation as a selective anticancer agent. Its potential to induce apoptosis and cause cell cycle arrest in cancer cells, coupled with a likely favorable selectivity profile, warrants dedicated preclinical evaluation.
Future studies should focus on obtaining direct experimental data for this specific compound against a broad panel of cancer and healthy cell lines to confirm its cytotoxic potency and selectivity. Further mechanistic studies are also needed to fully elucidate its molecular targets and signaling pathways. Such data will be invaluable for guiding the rational design of more potent and selective coumarin-based anticancer drugs.
References
Kemnitzer, W., Jiang, S., Zhang, H., Kasibhatla, S., Crogan-Grundy, C., Blais, C., Attardo, G., Denis, R., Lamothe, S., Gourdeau, H., Tseng, B., Drewe, J., & Cai, S. X. (2008). Discovery of 4-aryl-2-oxo-2H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Bioorganic & Medicinal Chemistry Letters, 18(20), 5571–5575. [Link]
Pummarin, S., Madared, N., Kayem, S., Orzechowski, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(20), 8035. [Link]
Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]
Das, S. G., Srinivasan, B., Hermanson, D. L., Bleeker, N. P., Doshi, J. M., Tang, R., Beck, W. T., & Xing, C. (2009). Structure-activity relationship and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and its analogues. Journal of Medicinal Chemistry, 52(19), 6066–6077. [Link]
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]
Al-Omair, M. A., & El-Din, M. F. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 3075-3080. [Link]
Khan, F., Singh, P., & Kumar, R. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PLOS ONE, 12(8), e0183889. [Link]
PMC. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. [Link]
Das, S. G., Srinivasan, B., Hermanson, D. L., Bleeker, N. P., Doshi, J. M., Tang, R., Beck, W. T., & Xing, C. (2011). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Journal of Medicinal Chemistry, 54(16), 5769–5785. [Link]
ResearchGate. (n.d.). Selectivity index (SI) of 7-geranyloxycinnamic acid and 5-fluorouracil.... [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... [Link]
Villalobos-Molina, R., Campos-Lara, M. G., & Rivera-Chávez, J. (2016). Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. Molecules, 21(8), 1037. [Link]
Research Results in Pharmacology. (2024). View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. [Link]
Phutdhawong, W., Chuenchid, A., Taechowisan, T., Sirirak, J., & Phutdhawong, W. S. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]
Phutdhawong, W., Chuenchid, A., Taechowisan, T., Sirirak, J., & Phutdhawong, W. S. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]
PubMed. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. [Link]
Phutdhawong, W., Chuenchid, A., Taechowisan, T., Sirirak, J., & Phutdhawong, W. S. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]
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FT-IR Spectral Comparison Guide: Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate vs. Precursors
As drug development professionals and synthetic chemists scale up the production of biologically active coumarin scaffolds, verifying the structural integrity of intermediates becomes paramount. This guide provides an in...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and synthetic chemists scale up the production of biologically active coumarin scaffolds, verifying the structural integrity of intermediates becomes paramount. This guide provides an in-depth Fourier-Transform Infrared (FT-IR) spectral comparison between the target molecule—ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate —and its starting precursors.
By analyzing the vibrational shifts and structural markers, this guide serves as an objective analytical framework to validate the success of the Knoevenagel condensation and subsequent lactonization.
Mechanistic Pathway & Structural Evolution
The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is achieved through a base-catalyzed Knoevenagel condensation between 2-hydroxy-5-methylacetophenone and diethyl malonate , followed by an intramolecular transesterification (lactonization).
Understanding this mechanism is critical because the FT-IR spectral changes are direct physical manifestations of these electron redistributions. The nucleophilic attack of the phenolic hydroxyl group on the intermediate's ester carbonyl closes the pyran ring, expelling ethanol and fundamentally altering the molecule's dipole moments and vibrational modes[1][2].
Reaction workflow and key IR spectral transitions during coumarin derivative synthesis.
FT-IR Spectral Comparison & Causality Analysis
To objectively compare the product against its precursors, we must examine the causality behind the specific absorption frequencies. The baseline spectral data for the precursors are cross-referenced with the [3][4].
Precursor 1: 2-Hydroxy-5-methylacetophenone
O-H Stretch (~3200 - 3400 cm⁻¹): Appears as a broad band. The broadening is caused by the varying bond lengths resulting from hydrogen bonding.
Ketone C=O Stretch (~1645 cm⁻¹): Causality Note: A standard aliphatic ketone absorbs near 1715 cm⁻¹. However, in this precursor, the carbonyl is highly conjugated with the aromatic ring and forms a strong intramolecular hydrogen bond with the ortho-hydroxyl group. This interaction draws electron density away from the C=O double bond, giving it more single-bond character and drastically lowering its stretching frequency to ~1645 cm⁻¹[3].
Precursor 2: Diethyl Malonate
Ester C=O Stretch (~1735 - 1750 cm⁻¹): As a classic aliphatic diester, diethyl malonate exhibits a sharp, intense carbonyl stretch. The lack of conjugation keeps this frequency relatively high[4].
Absence of O-H: Provides a clean baseline in the 3000+ cm⁻¹ region.
The successful synthesis of the coumarin derivative is confirmed by three self-validating spectral shifts:
Disappearance of the O-H Stretch: The phenolic OH is consumed during the lactonization process. Its complete absence in the final spectrum is the primary marker of a closed pyran ring.
Bifurcation of the Carbonyl Region: The product features two distinct carbonyl environments:
Lactone C=O (~1710 - 1720 cm⁻¹): Saturated six-membered lactones (delta-lactones) typically absorb at ~1735 cm⁻¹. However, the coumarin core is an
α,β
-unsaturated system conjugated with an aromatic ring. This extended conjugation lowers the lactone carbonyl frequency to ~1715 cm⁻¹.
C3 Ester C=O (~1735 - 1745 cm⁻¹): The ethyl ester group at the C3 position remains relatively isolated from the primary ring resonance, absorbing at a higher frequency than the lactone carbonyl.
New C=C Stretch (~1605 - 1620 cm⁻¹): The conversion of the ketone into an endocyclic alkene generates a new conjugated C=C stretching band.
Quantitative Spectral Summary
Functional Group / Vibration
2-Hydroxy-5-methylacetophenone (cm⁻¹)
Diethyl Malonate (cm⁻¹)
Target Coumarin Product (cm⁻¹)
O-H Stretch
~3200 - 3400 (Broad, H-bonded)
Absent
Absent (Confirms lactonization)
C=O Stretch (Ketone)
~1645 (Conjugated, H-bonded)
Absent
Absent
C=O Stretch (Aliphatic Ester)
Absent
~1735 - 1750 (Strong)
Absent
C=O Stretch (C3 Ester)
Absent
Absent
~1735 - 1745
C=O Stretch (Lactone)
Absent
Absent
~1710 - 1720 (Conjugated)
C=C Stretch (Aromatic/Alkene)
~1580, 1610
Absent
~1605 - 1620
C-O Stretch
~1200 - 1250 (Phenolic)
~1150 - 1250 (Ester)
~1100 - 1200 (Ester/Lactone)
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol drives the chemical change, while the FT-IR protocol includes internal checks to prevent false positives (e.g., mistaking residual moisture for an unreacted precursor).
Synthesis Protocol (Knoevenagel Condensation)
Charge Reactants: In a 50 mL round-bottom flask, combine 10 mmol of 2-hydroxy-5-methylacetophenone and 10 mmol of diethyl malonate.
Solvent & Catalyst: Add 15 mL of absolute ethanol to dissolve the precursors. Introduce 10 mol% (approx. 1-2 drops) of piperidine as the basic catalyst. Causality: Piperidine deprotonates the active methylene of diethyl malonate, initiating the nucleophilic attack on the ketone.
Reflux: Heat the mixture to reflux (78 °C) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.
Precipitation: Once the precursor spots disappear on the TLC plate, cool the mixture to room temperature and pour it into crushed ice. The sudden drop in solubility forces the hydrophobic coumarin derivative to precipitate.
Purification: Filter the crude solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield pure ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
FT-IR Analytical Protocol (ATR Method)
Instrument Calibration (Baseline Validation): Run a background scan using a clean Attenuated Total Reflectance (ATR) diamond crystal. This subtracts atmospheric CO₂ and ambient humidity, ensuring that any subsequent O-H signals belong strictly to the sample.
Sample Desiccation (Moisture Control): Dry the synthesized coumarin product in a vacuum desiccator over silica gel for 24 hours prior to analysis. Causality: Residual ethanol from recrystallization or atmospheric moisture will produce a false O-H stretch at ~3300 cm⁻¹, which could be misidentified as unreacted 2-hydroxy-5-methylacetophenone.
Sample Application: Place 1-2 mg of the dry solid sample onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ using a minimum of 32 co-added scans to maximize the signal-to-noise ratio.
Data Validation: Analyze the spectrum specifically looking for the complete absence of the 3300 cm⁻¹ band and the emergence of the bifurcated carbonyl peaks (~1715 cm⁻¹ and ~1740 cm⁻¹). If the O-H band is present, the sample requires further purification or drying.
Conclusion
FT-IR spectroscopy provides a rapid, non-destructive, and highly reliable method for validating the synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate. By tracking the disappearance of the heavily hydrogen-bonded ketone and phenolic O-H stretches of the precursor, and observing the emergence of the distinct lactone and ester carbonyl stretches, researchers can confidently confirm the successful execution of the Knoevenagel condensation and lactonization cascade.
References
National Institute of Standards and Technology (NIST). "Ethanone, 1-(2-hydroxy-5-methylphenyl)-". NIST Chemistry WebBook, SRD 69. URL:[Link]
National Institute of Standards and Technology (NIST). "Diethyl malonate". NIST Chemistry WebBook, SRD 69. URL:[Link]
Jumal, J., & Sakinah, N. (2021). "Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review". International Journal of Scientific Advances and Research in Technology / ResearchGate. URL:[Link]
A Comparative Guide to Validating Small Molecule Binding Affinity: A Case Study with Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate and Carbonic Anhydrase II using Surface Plasmon Resonance
This guide provides a comprehensive, in-depth analysis of validating the binding affinity of a novel small molecule, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, to its putative protein target, Carbonic Anhydrase...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth analysis of validating the binding affinity of a novel small molecule, ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, to its putative protein target, Carbonic Anhydrase II (CAII). We will explore the theoretical underpinnings and practical application of Surface Plasmon Resonance (SPR) as a gold-standard, label-free technology for the kinetic and thermodynamic characterization of molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate potential drug candidates.
Introduction: The Critical Role of Binding Affinity in Drug Discovery
The journey of a small molecule from a preliminary "hit" to a viable drug candidate is a meticulous process of optimization and validation. A cornerstone of this process is the precise and quantitative characterization of its binding affinity to its biological target. Binding affinity, often expressed as the equilibrium dissociation constant (KD), is a critical determinant of a compound's potency and selectivity. A thorough understanding of the kinetics of this interaction—the rates of association (ka) and dissociation (kd)—provides invaluable insights into the compound's mechanism of action and its potential for therapeutic efficacy.
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a member of the coumarin family, a class of compounds known for a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[1][2] Many of these activities stem from the ability of coumarin derivatives to inhibit various enzymes.[1][2][3][4][5][6][7][8][9][10][11][12][13] Among the well-established targets of coumarins are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in physiological processes such as pH regulation and CO2 transport.[5][14][15][16][17]
This guide will use the interaction between ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate and human Carbonic Anhydrase II (CAII) as a model system to demonstrate the power of Surface Plasmon Resonance (SPR) in elucidating the binding characteristics of a small molecule inhibitor.
The Principle of Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical biosensing technique that monitors molecular interactions at a sensor surface.[3][18] The core of an SPR instrument is a sensor chip, typically a glass slide coated with a thin layer of a noble metal, most commonly gold. Under conditions of total internal reflection, an evanescent wave of light penetrates a short distance into the medium on the other side of the gold film. At a specific angle of incidence, this light excites surface plasmons on the gold film, causing a measurable dip in the intensity of the reflected light. This is the SPR angle.
The SPR angle is exquisitely sensitive to changes in the refractive index at the sensor surface. When a molecule (the ligand) is immobilized on the sensor surface and another molecule (the analyte) in solution flows over it, their binding causes a change in mass, and thus the refractive index, at the surface. This change in refractive index results in a shift in the SPR angle, which is detected in real-time and plotted as a sensorgram—a graph of response units (RU) versus time.[3][18]
Caption: Principle of Surface Plasmon Resonance (SPR) biosensing.
Experimental Design: A Step-by-Step Guide to a Robust SPR Assay
A well-designed SPR experiment is crucial for obtaining high-quality, interpretable data. Here, we outline the key considerations for validating the binding of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate to CAII.
Ligand Immobilization Strategy
The first step is to immobilize one of the binding partners (the ligand) onto the sensor chip surface. For small molecule-protein interactions, it is generally advantageous to immobilize the larger molecule, the protein, to maximize the binding signal.[19] In this case, we will immobilize Carbonic Anhydrase II. A common and robust method for this is amine coupling, where the primary amines on the protein surface are covalently linked to a carboxymethylated dextran matrix on the sensor chip.
A Comprehensive Guide to the Safe Disposal of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
For researchers and scientists engaged in the dynamic field of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical compounds you handle...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists engaged in the dynamic field of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical compounds you handle. Proper disposal of these compounds is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a detailed, procedural framework for the safe disposal of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, a member of the coumarin family of compounds. The principles and protocols outlined herein are designed to ensure the protection of laboratory personnel and the environment, while maintaining compliance with stringent safety standards.
Hazard Assessment and Characterization: Understanding the Compound
Many coumarin derivatives are classified as toxic if swallowed or in contact with skin and may cause skin sensitization[1]. Therefore, it is prudent to handle Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate with the assumption that it may possess similar hazardous properties.
Table 1: Hazard Profile of Related Coumarin Compounds
Hazard Classification
Description
Potential GHS Pictograms
Acute Toxicity (Oral)
May be harmful or toxic if swallowed.
pericolo
Acute Toxicity (Dermal)
May be harmful or toxic in contact with skin.
☠️
Skin Sensitization
May cause an allergic skin reaction.
⚠️
This table is a composite based on data for various coumarin derivatives and should be used as a precautionary guide.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate for any purpose, including disposal, the appropriate personal protective equipment must be worn. The selection of PPE is dictated by the potential routes of exposure and the physical form of the chemical.
Eye Protection : Chemical safety goggles are mandatory to protect against splashes or airborne particles[2].
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use[3].
Body Protection : A laboratory coat must be worn to protect against accidental spills.
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood[4].
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is critical to mitigate potential hazards.
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Containment : For small spills, use an absorbent material such as sand, earth, or other non-combustible material to contain the spill[5]. Do not use combustible materials like paper towels to absorb the neat compound.
Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container[4].
Decontamination : Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water[2]. All materials used for decontamination should also be disposed of as hazardous waste.
Disposal Protocol: A Step-by-Step Guide
The disposal of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate must adhere to local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.
Step 1: Waste Segregation and Collection
Designated Waste Container : Collect all waste containing Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, dedicated hazardous waste container[2].
Incompatible Materials : Do not mix this waste with other chemical waste streams unless compatibility has been verified. Coumarin derivatives can be incompatible with strong bases[4].
Container Integrity : Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed when not in use.
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA)[6].
Content Identification : The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate".
Hazard Warning : Include appropriate hazard warnings, such as "Toxic" and "Skin Sensitizer".
Step 3: Storage of Chemical Waste
Point of Generation : Whenever possible, accumulate waste at or near the point of generation, under the control of laboratory personnel[7].
Secondary Containment : Store waste containers in a designated, well-ventilated area, and within a secondary containment system to prevent the release of material in case of a leak.
Time Limits : Be aware of the maximum accumulation time for hazardous waste as stipulated by your institution and regulatory agencies[6].
Step 4: Arranging for Final Disposal
Licensed Waste Disposal Service : The final disposal of chemical waste must be handled by a licensed professional waste disposal company[3].
Institutional EHS : Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method complies with all relevant regulations.
Documentation : Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Caption: Disposal workflow for Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Conclusion: A Culture of Safety
The responsible disposal of chemical compounds like Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a non-negotiable aspect of modern scientific research. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and systematic disposal protocols, you contribute to a safer laboratory environment and the protection of our ecosystem. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain informed about the specific regulations and best practices applicable to their institution and location.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to your essential guide for the safe handling and disposal of Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate (CAS No. 25937-10-4). As a member of the coumarin family, this compound is a valuable precursor in medicinal chemistry and organic synthesis.[1][2] However, its safe application in the laboratory is paramount. This document provides an in-depth, procedural framework built on established safety protocols to ensure your protection and the integrity of your research.
Foundational Safety: Hazard Assessment and Engineering Controls
Understanding the potential hazards is the first step in mitigating risk. While specific toxicological data for this exact derivative is limited, the general class of coumarins presents known risks that must be managed proactively.[3] Coumarin and its derivatives are often classified as harmful or toxic if swallowed, may cause skin and eye irritation, and can lead to allergic skin reactions.[4]
Your primary line of defense is not PPE, but robust engineering controls designed to minimize exposure from the outset.
Ventilation: All handling of solid Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate and its solutions must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of airborne dust particles or vapors.
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible and unobstructed.[5] Familiarize yourself with their operation before you begin any work.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to prevent direct contact. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures being performed. Below is a summary of the required equipment.
PPE Category
Item
Specification
Rationale
Eye/Face Protection
Safety Goggles
Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards, with side shields.[5]
Protects against splashes and airborne dust, which can cause serious eye irritation.[5]
Provides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected for integrity before each use and disposed of properly after handling.[4][7]
Minimizes the risk of skin contamination from spills or splashes.
Respiratory Protection
Dust Mask/Respirator
NIOSH/MSHA or European Standard EN 149 approved (e.g., N95).[5]
Required when there is a risk of generating dust, especially when weighing or transferring the solid compound. Use if engineering controls are insufficient.[8]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring reproducible, safe science.
Preparation and Weighing
Don PPE: Before handling the container, put on all required PPE as detailed in the table above.
Work in Fume Hood: Place the chemical container, weighing paper/boat, and necessary utensils inside the chemical fume hood.
Minimize Dust: Open the container carefully. Handle the solid compound gently to avoid generating dust.[4][9] If weighing a significant amount, consider dampening the material with a suitable solvent if your protocol allows.
Seal and Store: Once the desired amount is weighed, securely close the primary container.[5] Store it in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[5][8]
Experimental Use
Maintain Controls: Keep all operations within the fume hood.
Avoid Contact: Be meticulous in avoiding contact with skin and eyes.[7]
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly with soap and water immediately after handling the compound, before breaks, and at the end of your work session.[5][7]
The following diagram illustrates the essential workflow from preparation to disposal.
Caption: Workflow for Handling Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate.
Spill and Emergency Procedures
Accidents can happen. A clear and immediate response plan is vital.
Spill Management
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and colleagues.
Assess: From a safe distance, assess the extent of the spill.
Control: For small powder spills, do not sweep dry. Gently cover with an absorbent material or dampen with 60-70% ethanol to prevent dust from becoming airborne.[5]
Clean: Carefully scoop the contained material into a designated hazardous waste container.[7]
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate. Collect all cleaning materials as hazardous waste.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[5]
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[5][7]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step. Chemical waste generators are responsible for classifying and disposing of waste in accordance with all local, regional, and national regulations.[6]
Waste Segregation:
Solid Waste: Collect unused compound and any contaminated solids (e.g., weighing paper, gloves, absorbent materials) in a clearly labeled, sealed container for solid hazardous waste.[6]
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not pour any amount down the drain.[8]
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate."
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[6] Do not mix with other waste streams unless explicitly permitted by your EHS office.
By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for yourself and your colleagues while advancing your critical research.
References
Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]
Carl ROTH. (2017, February 10). Safety Data Sheet: Coumarin. Retrieved from [Link]
Chemical Substance Information. (n.d.). Ethyl 4,6-diMethyl-2-oxo-2H-chroMene-3-carboxylate. Retrieved from [Link]
Chemos GmbH&Co.KG. (2019, December 10). Safety Data Sheet: Coumarin 307, 98%. Retrieved from [Link]
Atlantis Press. (n.d.). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. Retrieved from [Link]
Der Pharma Chemica. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Retrieved from [Link]
Schem.jp. (n.d.). Safety Data Sheet. Retrieved from [Link]